4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Beschreibung
Eigenschaften
IUPAC Name |
4,4-diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-11(4-2)7(5-12)9(15)14-10(16)8(11)6-13/h7-8H,3-4H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTAXAUKVNXAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(C(=O)NC(=O)C1C#N)C#N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001442 | |
| Record name | 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80721-13-7 | |
| Record name | MLS002608186 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39834 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4-Diethyl-6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301001442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
literature review on 4,4-disubstituted piperidine-dicarbonitriles
Initiating Literature Review
I'm starting a deep dive into 4,4-disubstituted piperidine-dicarbonitriles, focusing on synthesis, properties, and applications. The literature search is underway, emphasizing their relevance in medicinal chemistry, specifically in areas I find intriguing. I'm prioritizing recent publications to stay current with any advancements.
Analyzing Search Results
I'm now analyzing the literature search results. I'm focusing on identifying key synthetic routes for 4,4-disubstituted piperidine-dicarbonitriles, including multicomponent reactions and cyanation methods. I'm also pinpointing common structural motifs and their impact on biological activity. I'm investigating their use as intermediates and active pharmaceutical ingredients, paying close attention to their structure-activity relationships.
Structuring the Technical Guide
I'm now designing the guide's structure, starting with an introduction emphasizing the piperidine scaffold and the dinitrile group. Subsequent sections will detail synthesis, reactivity, and applications in drug discovery. I'm focusing on a logical flow that explains synthetic strategies and the compounds' role in medicinal chemistry.
Initiating the Literature Review
I'm starting a comprehensive literature review focused on 4,4-disubstituted piperidine-dicarbonitriles, intending to create an in-depth technical guide for researchers. I'm beginning with an introduction that highlights the importance of the piperidine scaffold in medicinal chemistry to set the stage.
Refining the Search Strategy
I'm now diving deeper into specific synthetic methodologies for these compounds. While I've found general piperidine synthesis methods, the dicarbonitrile derivatives require a more focused approach. I'm prioritizing searches for cyanation reactions on piperidinones and exploring Michael additions involving cyanide. Also, multicomponent reactions that build the ring and install the dinitriles simultaneously are of great interest. I've found one relevant article so far.
Expanding the Initial Scope
Now I'm adding a more detailed introduction, elaborating on the unique properties of 4,4-disubstituted geminal dinitriles. The scope of this review will encompass synthesis, reactivity, and applications in drug discovery. My search strategy is becoming more focused, and I'm looking for reactions such as cyanation of piperidinones, Michael additions of cyanide to piperidine, and multicomponent reactions. A key paper describing cyanation of 4,4-disubstituted 1,4-dihydropyridines is crucial, and will be detailed.
Outlining the Review Structure
I've formulated a comprehensive structure, starting with an in-depth introduction outlining the piperidine scaffold and the unique characteristics of 4,4-disubstituted dicarbonitriles, including their synthesis, reactivity, and applications in drug discovery. Now, the introduction will highlight the key structural motifs within this class of compounds and their relevance to drug design. Next, I'll detail synthetic strategies, focusing on cyanation of piperidinones, Michael additions, and multicomponent reactions to build the ring and install the nitriles. Then I'll focus on the chemical reactivity and transformations of the dinitrile group, explaining the utility of these compounds.
Planning the Review's Structure
I'm solidifying the review's structure. I will start by highlighting the piperidine scaffold, focusing on the significance of 4,4-disubstitution and dinitriles in drug design. Next, I'll detail the synthesis from key papers with a Graphviz diagram. I'll describe the dinitrile reactivity and medicinal applications. Finally, I will provide synthesis protocols and a summary of structural-activity relationships.
Defining the Review Scope
I'm now integrating all these ideas. I've expanded the introduction to cover the importance of 4,4-disubstituted geminal dinitriles in drug design, expanding on the key piperidine scaffold and the unique properties afforded by the dicarbonitrile motif. The review will comprehensively cover synthesis methods, reactivity, and applications in drug discovery. I've begun to draft a table summarizing the biological activities of various 4,4-disubstituted piperidine derivatives for context. My synthetic focus is on specific methodologies for these compounds and I've found a key paper that I will present as the centerpiece of the section.
An In-depth Technical Guide to the Solubility of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. In the absence of extensive published solubility data for this specific molecule, this document leverages fundamental principles of organic chemistry to predict its solubility profile. Furthermore, it offers detailed, field-proven experimental protocols to enable researchers and drug development professionals to determine its solubility in various organic solvents accurately.
Theoretical Solubility Profile: A Structural Analysis
The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which underscores the importance of intermolecular interactions between the solute and the solvent.[1] To predict the solubility of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a thorough examination of its molecular structure is paramount.
Molecular Structure of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile:
(Note: This is a simplified 2D representation)
Key Structural Features and Their Influence on Solubility:
-
Polar Functional Groups: The molecule possesses several polar functional groups that are capable of engaging in dipole-dipole interactions and hydrogen bonding:
-
Two Amide Groups (-C(=O)NH-): The amide moieties are highly polar and can act as both hydrogen bond donors (N-H) and acceptors (C=O).
-
Two Nitrile Groups (-C≡N): The nitrile groups are strongly polar due to the electronegativity difference between carbon and nitrogen.
-
-
Non-Polar Moieties:
-
Two Ethyl Groups (-CH2CH3): These alkyl groups are non-polar and will contribute to the molecule's solubility in less polar solvents.
-
Piperidine Ring: The core heterocyclic ring is relatively non-polar.
-
Predicted Solubility:
The presence of a balanced number of polar functional groups and non-polar alkyl chains suggests that 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile will exhibit a nuanced solubility profile.[2]
-
High Solubility in Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile are anticipated to be excellent solvents.[1] Their ability to accept hydrogen bonds and their high polarity will effectively solvate the polar regions of the molecule.
-
Moderate Solubility in Polar Protic Solvents: Alcohols such as methanol, ethanol, and propanol are likely to be effective solvents, although the non-polar ethyl groups may slightly diminish solubility compared to smaller, more polar solutes.[1]
-
Low to Negligible Solubility in Non-Polar Solvents: Non-polar solvents like hexane, toluene, and diethyl ether are expected to be poor solvents for this compound due to the prevalence of strong polar functional groups.[1]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3][4] This protocol provides a step-by-step guide for its implementation.
Principle
An excess amount of the solid compound is agitated in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[4] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.
Experimental Workflow
Below is a visual representation of the shake-flask method workflow.
Sources
keto-enol tautomerism in dioxopiperidine systems.
Initiating Search Strategies
I'm now starting with some focused Google searches to get detailed info on keto-enol tautomerism in dioxopiperidine. I'm focusing on the fundamentals and trying to understand its key properties and the general principles that govern it.
Refining Search Queries
I'm now refining my Google searches, focusing specifically on keto-enol tautomerism within dioxopiperidine systems. My aim is to obtain precise mechanistic data, and I'm looking for established protocols and supporting evidence. The objective is now to identify authoritative sources, prioritizing peer-reviewed literature and reputable chemical databases for the whitepaper.
Planning Detailed Guide
I'm now outlining the structure of the whitepaper. I will begin with an intro to dioxopiperidines and the significance of tautomerism, then explore the keto-enol equilibrium in detail, and conclude with analytical techniques. I'll synthesize the information into a clear narrative with experimental justifications, then create step-by-step methodologies and visual aids. I'll also format quantitative data into tables and complete a full reference section.
Analyzing Keto-Enol Tautomerism
I've been immersed in the basics of keto-enol tautomerism, focusing on the equilibrium drivers. Currently, I'm analyzing substitution, conjugation, hydrogen bonding, aromaticity, and solvent effects' influences. The next step will involve deeper insights into the implications.
Targeting Dioxopiperidines Specifically
I'm now focusing my search to narrow down information, looking for literature that directly links keto-enol tautomerism with dioxopiperidine systems. I've found it challenging to find specific examples and data for these systems, but I am now targeting the implications for drug development in this specific class, with the aim of providing tailored experimental protocols.
Focusing on Keto-Enol Tautomerism
I've been drilling down further into keto-enol tautomerism's role in drug discovery. The recent searches yielded more specific information, particularly regarding thalidomide, a critical dioxopiperidine derivative. I'm now examining how its racemization occurs via keto-enol tautomerism, which appears to be a crucial point to consider for the biological activity section.
Deepening Data Gathering
Analyzing Dioxopiperidine Systems
I've been gathering details on the keto-enol tautomerism in dioxopiperidine systems. Specifically, I'm analyzing how it plays out in thalidomide and its analogs (lenalidomide and pomalidomide), focusing on the implications of this tautomerism in these drugs.
Refining Equilibrium Data
I'm now diving deeper into the specifics of keto-enol equilibrium within dioxopiperidine systems. While I have a good grasp of the general implications and methodologies, I'm currently seeking more quantitative data on equilibrium ratios for various derivatives under varying conditions. The goal is to build a robust foundation for an in-depth technical guide. Specifically, I need solid, step-by-step experimental protocols for dioxopiperidine systems.
Analyzing Keto-Enol Tautomerism
I've made significant headway in understanding keto-enol tautomerism within dioxopiperidine systems. Specifically, I'm focusing on thalidomide and its IMiDs. I've found concrete evidence supporting this tautomerism, and its influence on thalidomide's racemization.
Refining Analytical Techniques
I'm now focusing on specific analytical protocols for dioxopiperidine systems. While I have broad technique knowledge, I need a single, clear protocol applicable to the core. Quantitative data on keto-enol equilibrium constants are still scarce, as is explicit X-ray crystallographic data confirming the enol form. My goal is to find concrete details, moving from general principles to actionable specifics for a whitepaper.
Pinpointing Key Data Gaps
I'm zeroing in on the need for quantitative keto-enol equilibrium constants for dioxopiperidine derivatives. Though the biological relevance is clear, I lack the concrete numbers for informative tables. I'm also struggling to find a single, comprehensive analytical protocol, step-by-step, directly applicable to a dioxopiperidine compound. Adapting general protocols to create a focused guide may be required.
An In-Depth Technical Guide to the Initial Toxicity Screening of Novel Piperidine Derivatives
This guide provides a comprehensive, technically-grounded framework for the initial toxicity screening of novel piperidine derivatives. As a privileged scaffold in medicinal chemistry, the piperidine ring is a cornerstone of numerous approved drugs. However, its derivatives are not without potential toxicological liabilities. This document outlines a robust, multi-tiered screening cascade designed to identify and characterize potential hazards early in the drug discovery process, thereby de-risking candidates and conserving resources. We will move beyond a simple checklist of assays, focusing instead on the strategic rationale and scientific causality that underpin a successful screening paradigm.
Strategic Imperative: The Rationale for Early Toxicity Screening
The "fail early, fail cheap" mantra is a cornerstone of modern drug development. Late-stage failures due to unforeseen toxicity are not only financially catastrophic but also ethically untenable. For piperidine derivatives, specific toxicological profiles can be anticipated based on their structural class. For instance, many piperidine-containing compounds are central nervous system (CNS) active, necessitating a close look at neurotoxicity. Furthermore, their often lipophilic nature can lead to off-target effects, including cardiotoxicity and metabolic liabilities.
An effective initial screening cascade is therefore not a perfunctory exercise but a critical, data-driven process. It is designed to answer key questions:
-
Is the compound acutely cytotoxic?
-
Does it possess specific organ-level liabilities (e.g., cardiotoxicity, hepatotoxicity)?
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Does it have the potential to be mutagenic?
-
Does it interfere with major drug-metabolizing enzymes?
The following workflow illustrates a logical, tiered approach to answering these questions.
Figure 1: A tiered workflow for initial toxicity screening of piperidine derivatives.
Tier 1: Foundational Assessment
This initial phase is designed to provide a broad overview of the compound's potential for toxicity using high-throughput, cost-effective methods.
In Silico Toxicity Prediction
Before committing to wet-lab experiments, computational models can provide valuable, early-stage alerts. These systems use structure-activity relationships (SARs) derived from vast databases of known toxicants to predict the likelihood of adverse effects.
-
Rationale: In silico tools are invaluable for flagging potential liabilities such as mutagenicity, carcinogenicity, and cardiotoxicity based on structural motifs within the piperidine derivative. This allows for early prioritization and can guide the selection of subsequent in vitro assays.
-
Recommended Tools:
-
DEREK Nexus (Lhasa Limited): An expert rule-based system that identifies toxicophores.
-
TOPKAT (Dassault Systèmes): A quantitative structure-toxicity relationship (QSTR) model that predicts toxic doses.
-
-
Data Interpretation: A positive finding from an in silico model is not a definitive condemnation of a compound but rather a strong signal to investigate that specific endpoint with a high degree of rigor in subsequent in vitro assays.
General Cytotoxicity Assays
The first and most fundamental in vitro question is whether the compound kills cells, and at what concentration. This data provides a therapeutic window and is essential for designing subsequent, more complex assays.
-
Rationale: Determining the concentration at which a compound induces general cell death (the CC50) is critical. If a compound shows desired activity at 1 µM but is cytotoxic at 2 µM, its therapeutic index is likely too narrow. This data informs the concentration ranges for all future assays.
-
Recommended Assays: A multi-assay approach is recommended to control for compound interference.
| Assay | Principle | Advantages | Disadvantages |
| MTS/MTT Assay | Measures mitochondrial reductase activity in viable cells. | High-throughput, inexpensive. | Can be confounded by reducing agents. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. | Reflects a different mechanism (necrosis) than MTS. | Less sensitive for early apoptotic events. |
| CellTiter-Glo® | Quantifies ATP, an indicator of metabolically active cells. | Highly sensitive, good for low cell numbers. | Signal can be affected by compounds that inhibit luciferase. |
Protocol: MTS Cytotoxicity Assay
-
Cell Seeding: Seed a 96-well plate with a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the piperidine derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours. The incubation time should be relevant to the compound's intended therapeutic application.
-
Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubation & Reading: Incubate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the results on a dose-response curve to determine the CC50 (the concentration that causes 50% cell death).
Tier 2: Specific Mechanistic Assays
With a foundational understanding of general cytotoxicity, the next step is to investigate specific, high-priority liabilities known to be associated with piperidine-containing drugs.
Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsades de Pointes). This is a critical safety checkpoint for nearly all small molecule drug candidates.
-
Rationale: Many piperidine derivatives are basic and/or lipophilic, properties that are often associated with hERG channel binding. Early identification of hERG liability is essential to prevent costly late-stage failures.
-
Recommended Assay: Automated patch-clamp electrophysiology (e.g., on a QPatch or Patchliner system) is the gold standard.
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: A multi-point concentration-response curve is generated by applying the test compound at increasing concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Voltage Protocol: A specific voltage pulse protocol is applied to elicit the characteristic hERG current. The tail current is measured upon repolarization.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control. An IC50 value is determined from the resulting concentration-response curve. A potent IC50 value (e.g., <1 µM) is a significant red flag.
Metabolic Liabilities: CYP450 Inhibition
Cytochrome P450 (CYP) enzymes are the primary route of metabolism for most drugs. Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).
-
Rationale: If a novel piperidine derivative inhibits a key CYP isoform (e.g., CYP3A4, CYP2D6), it could dangerously elevate the plasma concentrations of co-administered drugs, leading to toxicity.
-
Recommended Assay: A fluorescent-based assay using recombinant human CYP enzymes is a common high-throughput screening method.
| CYP Isoform | Substrate Probe | Importance |
| CYP3A4 | Midazolam or Luciferin-PFBE | Metabolizes >50% of clinical drugs. |
| CYP2D6 | Dextromethorphan or AMMC | Highly polymorphic; critical for many CNS and cardiovascular drugs. |
| CYP2C9 | Diclofenac | Important for NSAIDs and warfarin. |
| CYP2C19 | S-mephenytoin | Important for proton pump inhibitors. |
| CYP1A2 | Phenacetin | Important for caffeine and theophylline. |
Protocol: Fluorescent CYP Inhibition Assay (Example: CYP3A4)
-
Reagent Preparation: Prepare a reaction mixture containing recombinant human CYP3A4 enzyme, a fluorescent substrate (e.g., Luciferin-PFBE), and an NADPH regenerating system in a buffer solution.
-
Compound Addition: In a 96-well plate, add the test compound across a range of concentrations. Include a vehicle control and a known inhibitor (e.g., ketoconazole) as a positive control.
-
Initiation: Add the reaction mixture to the wells to start the enzymatic reaction.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Termination & Reading: Stop the reaction and measure the fluorescent signal with a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Tier 3: Genotoxicity & Advanced Mechanistic Insight
Compounds that pass the initial tiers are subjected to more resource-intensive assays to probe for mutagenicity and delve deeper into the mechanisms of any observed cytotoxicity.
Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a well-established method for identifying compounds that can cause genetic mutations.
-
Rationale: Mutagenic compounds have the potential to be carcinogenic. Regulatory agencies worldwide require an assessment of mutagenic potential. The Ames test is a rapid and cost-effective first screen.
-
Methodology: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own). The bacteria are exposed to the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver). If the compound is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to the negative control.
Figure 2: Simplified workflow of the Ames test for mutagenicity.
Unraveling Cytotoxicity: Apoptosis vs. Necrosis
If a compound is cytotoxic, it is crucial to understand how it kills cells. This has implications for the potential in vivo toxicity profile.
-
Rationale: Apoptosis (programmed cell death) is generally a more controlled and less inflammatory process than necrosis (uncontrolled cell lysis). A compound that induces widespread necrosis is often more problematic.
-
Recommended Assay: Flow cytometry using Annexin V and Propidium Iodide (PI) staining.
-
Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of early apoptotic cells.
-
Propidium Iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.
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-
Data Interpretation:
-
Annexin V- / PI-: Live cells
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Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
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Annexin V- / PI+: Necrotic cells
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Mitochondrial Toxicity
Mitochondria are central to cell health, and their dysfunction is a common mechanism of drug-induced toxicity.
-
Rationale: Disruption of the mitochondrial membrane potential (MMP) can lead to a shutdown of cellular energy production and initiate the apoptotic cascade.
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Recommended Assay: JC-1 Assay. JC-1 is a cationic dye that accumulates in healthy mitochondria, forming red fluorescent aggregates. In cells with compromised MMP, the dye remains in the cytoplasm as green fluorescent monomers. A shift from red to green fluorescence indicates mitochondrial toxicity.
Conclusion: Synthesizing Data for Decision-Making
The initial toxicity screening of novel piperidine derivatives is a multi-faceted process that requires a strategic, tiered approach. No single assay is sufficient. The power of this screening cascade lies in the integration of in silico, in vitro biochemical, and cell-based data. By understanding not just if a compound is toxic, but how and at what concentration, researchers can make informed decisions, prioritize the most promising candidates, and ultimately, contribute to the development of safer, more effective medicines.
References
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Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia. Nature, 440(7081), 227–234. [Link]
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Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American Family Physician, 76(3), 391–396. [Link]
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Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29–60. [Link]
Methodological & Application
One-Pot Synthesis of 4,4-Disubstituted Piperidines: A Detailed Guide for Researchers
Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a paramount structural motif in medicinal chemistry, forming the core of a vast array of pharmaceuticals and biologically active compounds. Its prevalence is a testament to its ability to confer favorable pharmacokinetic and pharmacodynamic properties upon a molecule, including improved solubility, metabolic stability, and the precise three-dimensional orientation of substituents to engage with biological targets. Specifically, the 4,4-disubstituted piperidine scaffold offers a unique platform for creating spirocyclic systems or introducing geminal substituents, allowing for the exploration of novel chemical space and the development of therapeutics with enhanced potency and selectivity.
Traditionally, the synthesis of such polysubstituted heterocycles has involved multi-step sequences, often plagued by low overall yields, tedious purification procedures, and significant waste generation. In response to these challenges, the development of one-pot synthetic methodologies has emerged as a cornerstone of efficient and sustainable chemical synthesis. By telescoping multiple reaction steps into a single, orchestrated event, one-pot syntheses offer significant advantages in terms of operational simplicity, time and resource economy, and reduced environmental impact.
This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of two robust and versatile one-pot strategies for the synthesis of 4,4-disubstituted piperidines. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices. Detailed, field-proven protocols are presented, alongside data on substrate scope and yields, to empower you to successfully implement these powerful synthetic tools in your own research endeavors.
Methodology 1: Tandem Amide Activation, Reduction, and Cyclization of Halogenated Amides
This powerful one-pot protocol provides a metal-free and operationally simple route to N-substituted piperidines through a carefully orchestrated sequence of amide activation, reduction, and intramolecular nucleophilic substitution. The reaction is initiated by the activation of a secondary halogenated amide with trifluoromethanesulfonic anhydride (Tf₂O), followed by in-situ reduction of the resulting intermediate and subsequent spontaneous cyclization to afford the desired piperidine product.
Causality Behind Experimental Choices: A Mechanistic Perspective
The success of this tandem reaction hinges on the precise control of reactivity through the judicious choice of reagents and reaction conditions.
-
Amide Activation with Triflic Anhydride (Tf₂O): Amides are notoriously stable and unreactive functional groups. To render the amide susceptible to reduction, it must first be activated. Triflic anhydride is a highly potent electrophile that readily reacts with the amide oxygen to form a highly reactive O-triflylimidoyl triflate intermediate. This intermediate is in equilibrium with a nitrilium ion, which is a key electrophilic species in the reaction cascade.
-
The Role of 2-Fluoropyridine: The addition of a Lewis base, such as 2-fluoropyridine, is crucial for optimal results. It is proposed that the pyridine derivative facilitates the formation of the highly electrophilic nitrilium ion from the O-triflylimidoyl triflate. 2-Fluoropyridine was found to be the most efficient among a range of pyridine-based Lewis bases.
-
Controlled Reduction with Sodium Borohydride: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is introduced to reduce the electrophilic nitrilium ion to a secondary amine. The choice of NaBH₄ is critical; stronger reducing agents could lead to undesired side reactions, while weaker ones might not be effective.
-
Spontaneous Intramolecular Cyclization: Once the amine is unmasked via reduction, the stage is set for the final, ring-closing step. The tethered alkyl halide undergoes a facile intramolecular nucleophilic substitution by the newly formed secondary amine, yielding the thermodynamically stable six-membered piperidine ring.
-
Temperature Control to Prevent Side Reactions: Maintaining a low temperature during the amide activation step is critical to suppress potential side reactions, such as the Bischler–Napieralski reaction, which could lead to the formation of fused bicyclic byproducts.
Visualizing the Mechanism
Caption: One-pot synthesis of N-substituted piperidines.
Detailed Experimental Protocol
Materials:
-
Secondary halogenated amide (e.g., N-benzyl-5-chloropentanamide) (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
2-Fluoropyridine (1.2 equiv)
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Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
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Methanol (MeOH)
-
Sodium borohydride (NaBH₄) (2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon), add the secondary halogenated amide (1.0 equiv) and anhydrous dichloromethane.
-
Add 2-fluoropyridine (1.2 equiv) to the solution.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.1 equiv) dropwise to the cooled solution. Stir the reaction mixture at -78 °C for 30 minutes.
-
To the reaction mixture, add methanol followed by the portion-wise addition of sodium borohydride (2.0 equiv).
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by the slow and careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired N-substituted piperidine.
Substrate Scope and Representative Yields
This method demonstrates broad applicability with good to excellent yields for a variety of substrates.
| Entry | N-Substituent | Halogenated Amide | Product | Yield (%) |
| 1 | Benzyl | N-benzyl-5-chloropentanamide | 1-benzylpiperidine | 85 |
| 2 | Phenethyl | N-phenethyl-5-chloropentanamide | 1-phenethylpiperidine | 88 |
| 3 | 4-Methoxybenzyl | N-(4-methoxybenzyl)-5-chloropentanamide | 1-(4-methoxybenzyl)piperidine | 82 |
| 4 | 4-Chlorobenzyl | N-(4-chlorobenzyl)-5-chloropentanamide | 1-(4-chlorobenzyl)piperidine | 79 |
| 5 | Cyclohexylmethyl | N-(cyclohexylmethyl)-5-chloropentanamide | 1-(cyclohexylmethyl)piperidine | 75 |
Methodology 2: Ugi Four-Component Reaction (U-4CR) for the Synthesis of 1,4,4-Trisubstituted Piperidines
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple, readily available starting materials. This one-pot reaction brings together an amine, a carbonyl compound (in this case, a 4-piperidone derivative), an isocyanide, and a carboxylic acid to generate a highly functionalized α-acylaminoamide product in a single, highly atom-economical step. This methodology is particularly well-suited for the creation of libraries of compounds for high-throughput screening in drug discovery.
Causality Behind Experimental Choices: A Mechanistic Perspective
The Ugi reaction proceeds through a series of equilibrium steps that culminate in an irreversible rearrangement to form the final product.
-
Imine Formation: The reaction is initiated by the condensation of the amine and the ketone (4-piperidone) to form an iminium ion.
-
Nucleophilic Attack of the Isocyanide: The isocyanide, with its nucleophilic carbon atom, attacks the electrophilic iminium ion to form a nitrilium ion intermediate.
-
Addition of the Carboxylate: The carboxylate anion then adds to the nitrilium ion, forming an O-acyl-α-amino-isoamide intermediate.
-
Irreversible Mumm Rearrangement: The final and irreversible step is an intramolecular acyl transfer, known as the Mumm rearrangement, from the oxygen to the nitrogen atom, which drives the entire reaction sequence to completion and forms the thermodynamically stable α-acylaminoamide product.
Visualizing the Mechanism
Caption: Ugi four-component synthesis of 1,4,4-trisubstituted piperidines.
Detailed Experimental Protocol
Materials:
-
N-substituted-4-piperidone (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Isocyanide (1.0 equiv)
-
Carboxylic acid (1.0 equiv)
-
Methanol (MeOH)
Procedure:
-
In a round-bottom flask, dissolve the N-substituted-4-piperidone (1.0 equiv), primary amine (1.0 equiv), and carboxylic acid (1.0 equiv) in methanol.
-
To this solution, add the isocyanide (1.0 equiv) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 24-72 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 1,4,4-trisubstituted piperidine.
Substrate Scope and Representative Yields
The Ugi reaction is renowned for its broad substrate scope, allowing for the generation of a wide diversity of structures.
| Entry | 4-Piperidone | Amine | Isocyanide | Carboxylic Acid | Yield (%) |
| 1 | N-Boc-4-piperidone | Benzylamine | tert-Butyl isocyanide | Acetic acid | 78 |
| 2 | N-Benzyl-4-piperidone | Aniline | Cyclohexyl isocyanide | Propionic acid | 82 |
| 3 | N-Boc-4-piperidone | 4-Fluoroaniline | Benzyl isocyanide | Benzoic acid | 75 |
| 4 | N-Benzyl-4-piperidone | Allylamine | tert-Butyl isocyanide | Glycine | 70 |
Conclusion and Future Outlook
The one-pot synthetic strategies detailed in this guide represent powerful and efficient tools for the construction of medicinally relevant 4,4-disubstituted piperidines. The tandem amide activation/reduction/cyclization protocol offers a mild and metal-free approach, while the Ugi four-component reaction provides a rapid and diversity-oriented pathway to highly functionalized scaffolds. By understanding the mechanistic principles that govern these transformations, researchers can rationally design and execute the synthesis of novel piperidine-containing molecules with tailored properties for drug discovery and development. The continued innovation in one-pot methodologies will undoubtedly play a pivotal role in accelerating the discovery of the next generation of therapeutics.
References
-
Song, Q., Wang, S., Lei, X., Liu, Y., Wen, X., & Wang, Z. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(15), 4698. [Link]
-
Kolet, A., Powers, J. P., & Kozlowski, M. C. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6469. [Link]
- Huegi, B. S., Ebnöther, A. M., Rissi, E., Gadient, F., Hauser, D., Roemer, D., Hill, R. C., Buescher, H. H., & Petcher, T. J. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a
Application Notes and Protocols for Experimental Medicinal Chemistry
Introduction: The Experimental Foundation of Modern Drug Discovery
In the intricate journey from a biological hypothesis to a clinically approved therapeutic, experimental medicinal chemistry serves as the critical engine of progress. It is the pragmatic discipline where theoretical models are rigorously tested, molecular designs are iteratively refined, and the therapeutic potential of a compound is systematically unveiled. This guide provides an in-depth exploration of key experimental applications that are foundational to contemporary drug discovery. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying strategic rationale that governs experimental choices. Our focus is on the self-validating nature of these protocols, ensuring that the data generated is robust, reproducible, and ultimately, decision-enabling.
I. High-Throughput Screening (HTS): Interrogating Chemical Space at Scale
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against specific biological targets.[1][2] This automated approach, often utilizing robotics and sophisticated data analysis, allows for the screening of thousands to millions of compounds in a remarkably short timeframe.[2][3] The primary objective of HTS is not to identify a perfect drug, but rather to pinpoint "hits"—compounds that exhibit a desired biological activity and can serve as the starting point for more focused medicinal chemistry efforts.[4]
Causality in HTS Assay Design: Beyond the Signal
The selection of an appropriate HTS assay is paramount to the success of a screening campaign. The choice between a biochemical and a cell-based assay is a critical first decision. Biochemical assays, which utilize purified components like enzymes or receptors, offer a direct measure of a compound's effect on the target. In contrast, cell-based assays provide a more physiologically relevant context by evaluating a compound's activity within a living cell, which can be particularly advantageous for identifying compounds that must cross cell membranes to reach their target.[3]
The robustness of an HTS assay is quantitatively assessed using statistical parameters such as the Z'-factor, which provides a measure of the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality, reliable assay.
Visualizing the HTS Workflow
Caption: A generalized workflow for a High-Throughput Screening (HTS) campaign.
Application Protocol: Cell-Based HTS Assay for a Kinase Inhibitor
This protocol outlines a typical cell-based HTS assay to identify inhibitors of a specific kinase involved in a disease signaling pathway.
1. Cell Line and Reagent Preparation:
- Culture a human cell line known to express the target kinase in a T-75 flask until 80-90% confluency.
- On the day of the assay, harvest the cells using trypsin-EDTA and resuspend in assay medium to a final concentration of 1 x 10^5 cells/mL.[5]
- Prepare a stock solution of the kinase substrate, often a fluorescently labeled peptide, in an appropriate buffer.
2. Compound Plating:
- Using an automated liquid handler, dispense 50 nL of each compound from the screening library (typically at 10 mM in DMSO) into individual wells of a 384-well assay plate.
- Include appropriate controls: positive control (a known inhibitor of the kinase) and negative control (DMSO vehicle).
3. Cell Dispensing and Incubation:
- Dispense 40 µL of the cell suspension (4,000 cells) into each well of the 384-well plate containing the pre-spotted compounds.
- Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour to allow for compound uptake and interaction with the target kinase.
4. Lysis and Substrate Addition:
- Add 10 µL of a cell lysis buffer containing the fluorescently labeled kinase substrate to each well.
- Incubate at room temperature for 30 minutes to allow for the enzymatic reaction to proceed.
5. Signal Detection and Data Analysis:
- Read the fluorescence intensity in each well using a multi-mode plate reader.
- Calculate the percent inhibition for each compound relative to the positive and negative controls.
- Identify "hits" as compounds that exhibit a statistically significant reduction in the fluorescence signal.
II. Structure-Activity Relationship (SAR) Studies: The Art of Molecular Refinement
Structure-Activity Relationship (SAR) studies are the intellectual core of medicinal chemistry, where the relationship between a molecule's chemical structure and its biological activity is systematically investigated.[6][7][8] The insights gained from SAR studies guide the iterative process of lead optimization, with the goal of enhancing potency, improving selectivity, and optimizing pharmacokinetic properties.[9]
The Logic of Bioisosteric Replacement
A key strategy in SAR is bioisosteric replacement, where a functional group in a lead compound is replaced with another group that has similar physical or chemical properties, with the aim of improving the compound's overall profile.[10] This approach can be used to address a variety of challenges, such as poor metabolic stability, off-target toxicity, or suboptimal solubility.[1] The choice of a bioisostere is guided by a deep understanding of the target's binding pocket and the desired physicochemical properties of the final drug candidate.[11][12]
Visualizing the SAR Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Application Protocol: Bioisosteric Replacement for Improved Metabolic Stability
This protocol describes a hypothetical scenario where a lead compound with a metabolically labile ester group is modified to enhance its stability.
1. Identification of Metabolic Liability:
- Incubate the lead compound with human liver microsomes and analyze the metabolites by LC-MS/MS.
- Identify the ester group as the primary site of metabolic cleavage.
2. Bioisosteric Replacement Strategy:
- Propose the replacement of the ester with a more stable amide or a 1,2,4-oxadiazole ring, both of which can mimic the hydrogen bonding and steric properties of the ester.
3. Chemical Synthesis:
- Synthesize the amide and 1,2,4-oxadiazole analogs of the lead compound.
4. In Vitro Evaluation:
- Determine the inhibitory potency (IC50) of the new analogs against the target protein.
- Assess the metabolic stability of the analogs in human liver microsomes.
5. Data Analysis and Iteration:
- Compare the potency and metabolic stability of the new analogs to the original lead compound.
- If an analog shows improved stability with retained or improved potency, it becomes the new lead for further optimization.
| Compound | Functional Group | IC50 (nM) | Metabolic Half-life (min) |
| Lead Compound | Ester | 10 | 5 |
| Analog 1 | Amide | 15 | 60 |
| Analog 2 | 1,2,4-Oxadiazole | 12 | >120 |
III. ADME/Tox Assays: Predicting In Vivo Fate
The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, along with its potential toxicity (Tox), is a critical component of preclinical development. These studies aim to predict how a drug will behave in a living organism and to identify any potential safety concerns early in the drug discovery process.
The Rationale for In Vitro ADME/Tox Screening
Conducting ADME/Tox studies in vitro offers a cost-effective and higher-throughput alternative to in vivo experiments, allowing for the early deselection of compounds with unfavorable properties. Assays such as the Caco-2 permeability assay and microsomal stability assays provide valuable insights into a compound's potential for oral absorption and its metabolic fate, respectively.[13][14][15][16][17]
Application Protocol: Caco-2 Permeability Assay for Oral Absorption
The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[13][14][16][17]
1. Caco-2 Cell Culture:
- Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a polarized monolayer with tight junctions.[13]
2. Assay Procedure:
- Wash the Caco-2 monolayers with pre-warmed transport buffer.
- Add the test compound (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer.[17]
- Incubate the plates at 37°C with gentle shaking for 2 hours.[17]
- At the end of the incubation, collect samples from both the apical and basolateral compartments.
3. Sample Analysis and Data Calculation:
- Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
4. Interpretation of Results:
- A high Papp (A-to-B) value suggests good potential for oral absorption.
- An efflux ratio (Papp(B-to-A) / Papp(A-to-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters, which could limit its oral bioavailability.
Application Protocol: Ames Test for Mutagenicity
The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[7][18][19][20]
1. Bacterial Strains and S9 Mix Preparation:
- Utilize several strains of Salmonella typhimurium that are auxotrophic for histidine.[18]
- Prepare a rat liver S9 fraction to mimic mammalian metabolism.
2. Assay Procedure:
- Mix the test compound, the bacterial tester strain, and either S9 mix or a control buffer in molten top agar.[7]
- Pour the mixture onto a minimal glucose agar plate.
- Incubate the plates at 37°C for 48-72 hours.
3. Data Analysis:
- Count the number of revertant colonies on each plate.
- A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Application Protocol: Acute Toxicity Testing in Rodents
Acute toxicity studies in animals are conducted to determine the short-term adverse effects of a single or multiple doses of a substance administered over a 24-hour period.[8][21][22]
1. Animal Model and Dosing:
- Use healthy, young adult rodents (e.g., rats or mice).[8][21]
- Administer the test substance at several dose levels, typically via the intended clinical route of administration.[8]
2. Observation and Examination:
- Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for up to 14 days.[8][21]
- Perform a gross necropsy on all animals at the end of the study.
3. Data Analysis:
- Determine the dose-response relationship for any observed toxic effects.
- If mortality occurs, an approximate lethal dose can be estimated.
IV. Fragment-Based Drug Discovery (FBDD): Building Drugs from the Ground Up
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional HTS.[12] FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify weak binders to a biological target.[23][24] These fragment "hits" are then optimized and grown into more potent lead compounds.
The Power of Biophysical Screening Methods
Due to the weak binding affinity of fragments, highly sensitive biophysical techniques are required for their detection.[25] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most commonly employed methods in FBDD.[25][26][27][28]
Visualizing the FBDD Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Acute toxicity study in rodents | Bienta [bienta.net]
- 9. QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary [deeporigin.com]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. researchgate.net [researchgate.net]
- 12. The use of bioisosteric groups in lead optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. enamine.net [enamine.net]
- 18. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 21. fda.gov [fda.gov]
- 22. Read "Toxicity Testing for Assessment of Environmental Agents: Interim Report" at NAP.edu [nationalacademies.org]
- 23. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment-based screening by protein-detected NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. inext-discovery.eu [inext-discovery.eu]
- 28. path.ox.ac.uk [path.ox.ac.uk]
Application Note: A Comprehensive Guide to the N-Alkylation of 2,6-Dioxopiperidine Rings
Introduction: The Significance of the Dioxopiperidine Scaffold
The 2,6-dioxopiperidine (or glutarimide) ring is a privileged scaffold in modern medicinal chemistry. It forms the core of immunomodulatory drugs (IMiDs®), such as thalidomide, lenalidomide, and pomalidomide, which are pivotal in treating multiple myeloma and other hematological malignancies. The biological activity of these molecules is critically dependent on the substituents attached to the glutarimide nitrogen. The N-alkylation of this moiety is, therefore, a fundamental and frequently employed transformation in the synthesis of novel thalidomide analogs and other bioactive compounds, allowing for the precise modulation of their therapeutic properties, including target protein binding, potency, and pharmacokinetic profiles.
This guide provides a detailed exploration of the principles, critical parameters, and robust protocols for the N-alkylation of dioxopiperidine rings, grounded in established chemical literature and practical laboratory experience.
Reaction Mechanism and Key Principles
The N-alkylation of a 2,6-dioxopiperidine is fundamentally a two-step process involving deprotonation followed by nucleophilic substitution.
-
Deprotonation: The nitrogen-hydrogen (N-H) bond of the glutarimide ring is acidic (pKa ≈ 11-12 in DMSO) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting conjugate base through resonance. A suitable base is required to abstract this proton, generating a potent nitrogen-centered anion (the glutarimide anion).
-
Nucleophilic Attack: The resulting anion acts as a strong nucleophile, attacking an electrophilic carbon atom of an alkylating agent (typically an alkyl halide or sulfonate) in a classic bimolecular nucleophilic substitution (SN2) reaction.
A potential and common side reaction is O-alkylation, where the enolate form of the anion attacks the electrophile. The choice of base, solvent, and counter-ion can significantly influence the N- versus O-alkylation ratio. Generally, polar aprotic solvents and alkali metal counter-ions (like Na⁺ or K⁺) favor the desired N-alkylation.
Caption: General mechanism for N-alkylation of dioxopiperidines.
Critical Parameters and Reagent Selection
The success of an N-alkylation reaction hinges on the judicious selection of the base, solvent, and alkylating agent. The optimal combination depends on the substrate's reactivity, the electrophile's nature, and the desired scale of the reaction.
Choice of Base
The base's role is to deprotonate the glutarimide nitrogen efficiently without promoting side reactions.
| Base | Type | Typical Solvent | Key Considerations |
| NaH | Strong, non-nucleophilic | DMF, THF | Pros: Irreversible deprotonation drives the reaction to completion. High yields are common. Cons: Highly reactive, moisture-sensitive, and flammable (requires inert atmosphere). Mineral oil dispersion must often be removed. |
| K₂CO₃ | Weak, inorganic | DMF, Acetonitrile | Pros: Milder, safer, and easier to handle than NaH. Cost-effective for large-scale synthesis. Cons: Slower reaction times. May be ineffective for less reactive alkylating agents. |
| Cs₂CO₃ | Weak, inorganic | DMF, Acetonitrile | Pros: Often provides higher yields and faster kinetics than K₂CO₃ due to the "caesium effect," which promotes higher dissociation and a more 'naked' anion. Cons: Significantly more expensive. |
| DBU | Strong, non-nucleophilic organic | THF, CH₂Cl₂ | Pros: Soluble in organic solvents, facilitating homogeneous reactions. Cons: Can sometimes act as a nucleophile itself. Can be difficult to remove during workup. |
Expert Insight: For initial small-scale explorations, potassium carbonate (K₂CO₃) is a safe and effective starting point. For substrates that prove unreactive or for maximizing yield, sodium hydride (NaH) is the gold standard, provided appropriate safety measures are in place.
Choice of Solvent
The solvent must solubilize the reactants and facilitate the SN2 mechanism.
-
Polar Aprotic Solvents are universally preferred. They solvate the cation (e.g., Na⁺, K⁺) effectively, leaving the glutarimide anion exposed and highly nucleophilic. They do not participate in hydrogen bonding, which would otherwise solvate and deactivate the anion.
-
Recommended Solvents:
-
N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates. High boiling point allows for a broad temperature range. This is often the first choice.
-
Acetonitrile (MeCN): Good alternative with a lower boiling point, making it easier to remove post-reaction.
-
Tetrahydrofuran (THF): Useful, especially when using NaH, but has lower solvating power than DMF for some salts.
-
Choice of Alkylating Agent (R-X)
The reactivity of the electrophile follows the general trend for SN2 reactions: I > Br > OTs > OMs > Cl .
-
Alkyl Iodides (R-I): Most reactive, requiring milder conditions, but may be less stable or more expensive.
-
Alkyl Bromides (R-Br): The most common and practical choice, offering a good balance of reactivity and stability.
-
Alkyl Chlorides (R-Cl): Least reactive and may require higher temperatures, stronger bases, or the addition of a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive alkyl iodide in situ.
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should monitor reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Caption: General experimental workflow for N-alkylation.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This protocol is suitable for a wide range of alkylating agents, including less reactive ones.
Materials:
-
2,6-Dioxopiperidine substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)
-
Alkylating agent (R-X) (1.05 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous hexanes (for washing NaH)
-
Round-bottom flask, magnetic stir bar, septa, nitrogen/argon line
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the required amount of NaH (60% dispersion).
-
NaH Washing (Critical Step): Add anhydrous hexanes to the flask, swirl the suspension, and let the NaH settle. Carefully remove the hexane supernatant containing the mineral oil via a cannula or syringe. Repeat this wash two more times. Dry the resulting grey powder under a stream of N₂/Ar.
-
Deprotonation: Add anhydrous DMF to the washed NaH and cool the slurry to 0 °C in an ice bath. In a separate flask, dissolve the dioxopiperidine substrate (1.0 eq) in a minimal amount of anhydrous DMF. Add the substrate solution dropwise to the NaH slurry.
-
Anion Formation: Remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Evolution of H₂ gas should be observed. The mixture may become a clear solution or remain a suspension.
-
Alkylation: Cool the mixture back down to 0 °C. Add the alkylating agent (1.05-1.2 eq), either neat or as a solution in DMF, dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution or water until gas evolution ceases.
-
Extraction: Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol is a safer and more scalable alternative for reactive alkylating agents like benzyl bromide or primary alkyl iodides/bromides.
Materials:
-
2,6-Dioxopiperidine substrate (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Alkylating agent (R-X) (1.1 - 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stir bar, reflux condenser (if heating)
Procedure:
-
Setup: To a round-bottom flask, add the dioxopiperidine substrate (1.0 eq), finely powdered K₂CO₃ (2.0-3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) to the suspension at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature or heat to 50-80 °C if necessary. The reaction is heterogeneous, so efficient stirring is crucial.
-
Reaction Monitoring: Monitor the reaction progress by TLC. These reactions may take longer (6-24 hours) than those with NaH.
-
Work-up: After completion, cool the reaction to room temperature and filter off the solid K₂CO₃. Rinse the solid with a small amount of DMF or EtOAc.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with a large volume of water, and extract the product with ethyl acetate (3x). Note: DMF is soluble in water and will be removed into the aqueous layer.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (not washed properly or exposed to air).2. Wet solvent or glassware.3. Unreactive alkylating agent (e.g., alkyl chloride).4. Insufficiently strong base (K₂CO₃ for a difficult substrate). | 1. Use fresh NaH and ensure it is washed thoroughly under inert conditions.2. Flame-dry all glassware and use anhydrous solvents.3. Add catalytic NaI (0.1 eq) to the reaction mixture. Increase reaction temperature.4. Switch to a stronger base like NaH or Cs₂CO₃. |
| Formation of Side Products (e.g., O-alkylation) | 1. Reaction conditions favoring O-alkylation.2. Sterically hindered substrate. | 1. Ensure a polar aprotic solvent (DMF, DMSO) is used. Avoid alcoholic or protic solvents.2. This is sometimes unavoidable. Purification by chromatography is the primary solution. |
| Incomplete Reaction | 1. Insufficient reagent (base or alkylating agent).2. Reaction time is too short or temperature too low. | 1. Add an additional portion of the limiting reagent.2. Allow the reaction to stir for a longer period or gently heat the mixture. |
| Difficult Purification | 1. Product is highly polar.2. Byproducts have similar polarity to the product. | 1. Use a more polar eluent system for chromatography (e.g., DCM/Methanol).2. Try a different purification technique like preparative HPLC or crystallization. |
Safety Precautions
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas. Handle exclusively in an inert atmosphere (glovebox or Schlenk line). Ensure no water is present. Quench reactions carefully at 0 °C.
-
DMF: A high-boiling point solvent. It is a suspected teratogen. Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or lachrymatory. Handle with care in a fume hood.
References
-
Title: Lenalidomide, Pomalidomide, and Thalidomide for the Treatment of Multiple Myeloma Source: American Society of Hematology (ASH) Clinical News URL: [Link]
-
Title: The glutarimide moiety of lenalidomide is required for CRBN-dependent protein degradation Source: Nature Communications URL: [Link]
-
Title: Synthesis and biological evaluation of new thalidomide analogs Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Bordwell pKa Table (Acidity in DMSO) Source: The Evans pKa Table, Harvard University (Compilation of Bordwell's data) URL: [Link]
-
Title: N- versus O-Alkylation of Amides Source: Organic Chemistry, 2nd Ed. by Jonathan Clayden, Nick Greeves, and Stuart Warren (General principle, not a direct link) URL: [Link]
-
Title: Synthesis of 4-amino-substituted thalidomide analogues Source: Arkivoc URL: [Link]
-
Title: A simple and efficient synthesis of 3-(substituted)-isoindolin-1-ones Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: The Caesium Effect: A Prominent Example of Cation-Assisted Organic Synthesis Source: Chemical Reviews URL: [Link]
Application Note: A Comprehensive Guide to the Analytical Characterization of Dicarbonitrile Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Dicarbonitrile compounds, characterized by the presence of two cyano (-C≡N) functional groups, are a pivotal class of molecules in pharmaceuticals, materials science, and organic synthesis. Their unique electronic properties and reactivity necessitate a robust and multi-faceted analytical approach for comprehensive characterization. This guide provides an in-depth exploration of the essential analytical techniques for elucidating the structure, purity, and properties of dicarbonitrile compounds. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower researchers in their analytical endeavors. Each protocol is designed as a self-validating system, ensuring the generation of reliable and reproducible data.
Introduction: The Analytical Imperative for Dicarbonitrile Compounds
The dinitrile moiety imparts specific chemical characteristics that influence the selection and application of analytical methods. The strong dipole moment and the triple bond of the nitrile group result in distinct spectroscopic signatures. Furthermore, the potential for thermal reactivity and the varied polarity of dicarbonitrile compounds necessitate a tailored approach to chromatographic and other analytical techniques. This guide will systematically address the primary analytical challenges and provide robust solutions.
The following diagram illustrates the integrated analytical workflow for the comprehensive characterization of a novel dicarbonitrile compound.
Caption: Integrated workflow for dicarbonitrile characterization.
Foundational Analysis: Confirming the Basics
Elemental Analysis: The Empirical Formula Cornerstone
Elemental analysis (EA) is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements (CHNX) in a sample.[1] For dicarbonitrile compounds, the accurate determination of nitrogen content is a critical first step in confirming the empirical formula.[2]
Causality of Choice: This method provides the foundational empirical formula, which is essential for validating the proposed molecular formula obtained from mass spectrometry. A significant deviation between the theoretical and experimentally determined elemental composition can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Protocol: Combustion Analysis for CHN Content
-
Sample Preparation: Accurately weigh 1-3 mg of the dried dicarbonitrile compound into a tin or silver capsule.
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Combustion: The sample is combusted in an excess of oxygen at high temperatures (typically ~900-1000 °C).
-
Detection: The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.[3]
-
Calculation: The instrument software calculates the percentage of C, H, and N in the original sample.
-
Validation: The results should be within ±0.4% of the theoretical values for the proposed formula to be considered acceptable.
| Element | Theoretical % (for C₁₀H₆N₂) | Found % | Deviation % |
| Carbon | 77.90 | 77.85 | -0.05 |
| Hydrogen | 3.92 | 3.95 | +0.03 |
| Nitrogen | 18.17 | 18.10 | -0.07 |
| Caption: Example elemental analysis data for a hypothetical dicarbonitrile. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Cyano Signature
FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. For dicarbonitrile compounds, the C≡N stretching vibration provides a highly diagnostic absorption band.[4]
Causality of Choice: The nitrile group exhibits a sharp and intense absorption peak in a relatively uncongested region of the infrared spectrum, making it an excellent diagnostic tool.[5] The exact position of this peak can also provide structural information; conjugation with aromatic rings or other unsaturated systems typically shifts the C≡N stretch to a lower wavenumber.[4]
Protocol: FT-IR Analysis of a Dicarbonitrile Compound
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr or analyze directly using an Attenuated Total Reflectance (ATR) accessory.
-
Liquids: Cast a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic C≡N stretching frequency. Saturated nitriles typically absorb near 2250 cm⁻¹, while aromatic and conjugated nitriles absorb near 2230 cm⁻¹.[4]
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N Stretch (Aromatic) | ~2230 | Strong, Sharp |
| C-H Stretch (Aromatic) | >3000 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Weak |
| Caption: Typical FT-IR absorption bands for an aromatic dicarbonitrile. |
Definitive Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[6] A combination of ¹H, ¹³C, and 2D NMR experiments provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.
Causality of Choice: NMR provides unambiguous evidence of the molecular structure by probing the chemical environment of each nucleus. For dicarbonitriles, ¹³C NMR is crucial for directly observing the nitrile carbons, which have characteristic chemical shifts.[6]
Key NMR Experiments for Dicarbonitriles:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, including the nitrile carbons which typically appear in the range of 110-125 ppm.[6]
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Reveals proton-proton couplings, establishing connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two or three bonds, which is critical for piecing together the molecular structure.
Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of the dicarbonitrile compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition: Acquire a standard ¹H spectrum.
-
¹³C NMR Acquisition: Acquire a broadband-decoupled ¹³C spectrum.[7]
-
2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish connectivity.
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate ¹H signals, assign chemical shifts, and use 2D correlations to build the molecular structure. A detailed NMR characterization allows for the assignment of all proton and carbon signals.[8]
Caption: A strategic approach to NMR-based structural elucidation.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry provides the molecular weight of a compound and, with high-resolution instruments (HRMS), can determine the elemental composition.[9] The fragmentation pattern also offers valuable structural clues.
Causality of Choice: MS is essential for confirming the molecular weight of the synthesized dicarbonitrile. The "nitrogen rule" in mass spectrometry is particularly relevant: a molecule with an even number of nitrogen atoms (like a dicarbonitrile) will have an even nominal molecular weight.[9]
Common Ionization Techniques:
-
Electron Ionization (EI): A hard ionization technique that causes extensive fragmentation, providing a "fingerprint" of the molecule.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and larger molecules, often yielding the protonated molecule [M+H]⁺ or other adducts.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC or GC system.
-
Ionization: Utilize ESI or another appropriate soft ionization technique to generate the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to measure the mass-to-charge ratio (m/z) with high accuracy.
-
Data Analysis: The accurate mass measurement allows for the determination of the molecular formula. Compare the fragmentation pattern with the proposed structure.
| Parameter | Result | Interpretation |
| Ionization Mode | ESI+ | Soft ionization |
| Calculated m/z for C₁₀H₇N₂⁺ ([M+H]⁺) | 155.0604 | Theoretical value |
| Measured m/z | 155.0601 | Experimental value |
| Mass Error | -1.9 ppm | High accuracy, confirms formula |
| Caption: Example HRMS data for a hypothetical dicarbonitrile. |
X-ray Crystallography: The Definitive 3D Structure
For crystalline dicarbonitrile compounds, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional atomic and molecular structure.[10] It reveals bond lengths, bond angles, and intermolecular interactions.[11]
Causality of Choice: While NMR and MS provide strong evidence for the structure, X-ray crystallography offers the ultimate confirmation by directly visualizing the atomic positions in the solid state.[8] This can be particularly important for resolving stereochemical ambiguities or complex structural isomers.
Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the dicarbonitrile compound of suitable size and quality. This is often the most challenging step.
-
Crystal Mounting: Mount a suitable crystal on the goniometer of a diffractometer.
-
Data Collection: Expose the crystal to a beam of X-rays and collect the diffraction data as the crystal is rotated.[11]
-
Structure Solution and Refinement: Process the diffraction data to obtain an electron density map. Build an atomic model into the electron density map and refine it to obtain the final crystal structure.[12]
Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity
HPLC is the most widely used technique for separating and quantifying components in a mixture, making it indispensable for assessing the purity of dicarbonitrile compounds.
Causality of Choice: HPLC offers high resolution, sensitivity, and reproducibility. Reversed-phase HPLC is particularly well-suited for many dicarbonitriles due to their moderate polarity. The choice of column and mobile phase is critical for achieving optimal separation from starting materials, byproducts, and degradation products.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Accurately prepare a solution of the dicarbonitrile in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).
-
Chromatographic System:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile is often effective.[13] A buffer may be required for pH control.
-
Detector: UV detector set at a wavelength where the analyte has significant absorbance.
-
-
Method Validation: The analytical method should be validated to ensure it is suitable for its intended purpose.[14] Validation parameters include specificity, linearity, accuracy, precision, and robustness.
-
Analysis: Inject the sample and record the chromatogram. The purity is typically calculated based on the area percentage of the main peak.
Sources
- 1. Elemental analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. shimadzu.com [shimadzu.com]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Introduction: The Significance of Substituted Glutarimides
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a member of the glutarimide class of compounds, which are of significant interest in medicinal chemistry and drug development.[1][2][3] The rigid piperidine-2,6-dione core, substituted with reactive nitrile functionalities, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules. The diethyl substitution at the 4-position imparts specific lipophilic characteristics that can influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of this valuable intermediate, grounded in established chemical principles and adapted for process scale-up.
Synthetic Strategy and Mechanistic Overview
The most direct and scalable approach to the synthesis of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a base-catalyzed one-pot reaction involving the condensation of diethyl ketone with two equivalents of a cyanoacetate source in the presence of an ammonia source. This reaction proceeds through a cascade of Knoevenagel and Michael-type additions, followed by cyclization.
Reaction Causality: A Stepwise Mechanistic Insight
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between diethyl ketone and one equivalent of ethyl cyanoacetate. The base, typically an amine like piperidine or an alkoxide, deprotonates the acidic α-carbon of ethyl cyanoacetate to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl ketone. Subsequent dehydration of the resulting aldol adduct yields an α,β-unsaturated dinitrile intermediate. The use of a base is crucial for the formation of the nucleophilic enolate.[4][5][6][7]
-
Michael Addition: The second equivalent of ethyl cyanoacetate, also deprotonated by the base, undergoes a Michael addition to the α,β-unsaturated dinitrile. This conjugate addition results in the formation of a more complex, open-chain intermediate.
-
Cyclization via Ammonolysis: In the presence of an ammonia source, the ester groups of the intermediate undergo ammonolysis, leading to the formation of amide functionalities. Subsequent intramolecular cyclization, driven by the proximity of the reacting groups, forms the stable six-membered glutarimide ring. The final product, 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, precipitates from the reaction mixture upon acidification.
This one-pot approach is highly efficient for large-scale production as it minimizes the need for isolation of intermediates, thereby reducing process time and potential for material loss.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile.
Detailed Experimental Protocol
This protocol is adapted from the established synthesis of the analogous 4,4-dimethyl derivative and is optimized for a large-scale laboratory setting.[8]
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) |
| Diethyl Ketone | 86.13 | 1.0 | 86.1 g (106.3 mL) |
| Ethyl Cyanoacetate | 113.12 | 2.2 | 248.9 g (222.2 mL) |
| Ammonium Acetate | 77.08 | 0.1 | 7.7 g |
| Ethanol (anhydrous) | 46.07 | - | 500 mL |
| Ammonia (in Ethanol) | 17.03 | ~2.0 | Saturated solution |
| Hydrochloric Acid (conc.) | 36.46 | - | As needed |
| Diethyl Ether | 74.12 | - | For washing |
| Water (deionized) | 18.02 | - | For washing and recrystallization |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 500 mL of anhydrous ethanol.
-
Bubble ammonia gas through the ethanol at 0-5 °C until saturation is achieved. Alternatively, use a commercially available saturated solution of ammonia in ethanol.
-
To this solution, add ethyl cyanoacetate (248.9 g, 2.2 mol) and ammonium acetate (7.7 g, 0.1 mol). Stir the mixture until all solids are dissolved.
-
-
Addition of Diethyl Ketone:
-
While maintaining the temperature below 10 °C with an ice bath, slowly add diethyl ketone (86.1 g, 1.0 mol) to the reaction mixture over a period of 30-45 minutes. The slow addition is critical to control the exothermic nature of the initial condensation.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
A white precipitate of the ammonium salt of the product should form over time.
-
-
Isolation of the Intermediate Salt:
-
After the reaction is complete, cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
Filter the precipitated ammonium salt using a Büchner funnel and wash the solid with cold diethyl ether (2 x 100 mL) to remove any unreacted starting materials.
-
-
Acidification and Product Precipitation:
-
Transfer the filtered solid to a 2 L beaker and dissolve it in 1 L of warm water (approximately 60-70 °C).
-
While stirring vigorously, slowly add concentrated hydrochloric acid dropwise until the pH of the solution is approximately 1-2.
-
A dense white precipitate of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile will form.
-
-
Final Product Isolation and Drying:
-
Cool the acidified solution in an ice bath for at least one hour to ensure complete precipitation.
-
Filter the product using a Büchner funnel and wash thoroughly with cold deionized water (3 x 200 mL) until the washings are neutral to pH paper.
-
Dry the product under high vacuum at 50-60 °C to a constant weight.
-
Purification and Characterization
Purification
For most applications, the product obtained after washing and drying is of sufficient purity. However, for obtaining an analytical grade sample, recrystallization can be performed.
-
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture.
-
If the solution is colored, a small amount of activated carbon can be added, and the mixture is heated at reflux for 15-20 minutes.[9]
-
Filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization
The identity and purity of the synthesized 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile should be confirmed by a combination of spectroscopic and analytical techniques.[10][11]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and the NH proton of the imide. |
| ¹³C NMR | Resonances for the quaternary carbon at the 4-position, the carbonyl carbons, the nitrile carbons, and the ethyl carbons. |
| FT-IR | Characteristic absorption bands for N-H stretching (imide), C=O stretching (imide), and C≡N stretching (nitrile). |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point is indicative of high purity. |
| HPLC | A single major peak in the chromatogram indicates high purity. |
Safety and Handling
-
Ethyl cyanoacetate and diethyl ketone are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Ammonia is corrosive and has a pungent odor. Use appropriate respiratory protection when handling concentrated ammonia solutions or bubbling ammonia gas.
-
Concentrated hydrochloric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction should be performed in a fume hood to avoid inhalation of vapors.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. By understanding the underlying reaction mechanism and adhering to the outlined procedures, researchers and drug development professionals can efficiently produce this valuable chemical intermediate in high yield and purity. The self-validating nature of the protocol, with clear steps for purification and characterization, ensures the reliability and reproducibility of the synthesis.
References
Sources
- 1. WO2014168522A1 - Glutarimide derivatives, use thereof, pharmaceutical composition based thereon and methods for producing glutarimide derivatives - Google Patents [patents.google.com]
- 2. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Knoevenagel Condensation [organic-chemistry.org]
- 6. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pure.tue.nl [pure.tue.nl]
- 8. 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 9. KR100885677B1 - Method for Purifying Diacerane - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Greener Routes to a Privileged Scaffold: Application Notes on Sustainable Piperidine Synthesis
Introduction: The Enduring Importance and Green Imperative of Piperidines
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural alkaloids.[1] Its saturated, three-dimensional structure is highly sought after by drug developers for its ability to interact effectively with complex biological targets.[2] Historically, the synthesis of these valuable heterocycles has often relied on multi-step processes involving harsh reagents, stoichiometric activating agents, and environmentally persistent solvents. As the pharmaceutical industry increasingly embraces the principles of green chemistry, the development of sustainable, efficient, and cost-effective methods for constructing the piperidine scaffold has become a critical objective.
This guide provides researchers, scientists, and drug development professionals with an in-depth look at modern, green chemistry approaches to piperidine synthesis. We move beyond simply listing methods to provide detailed, field-proven protocols and explain the causality behind experimental choices. The focus is on strategies that enhance atom economy, reduce waste, utilize benign solvents, and leverage catalytic processes, including biocatalysis and heterogeneous catalysis.
Approach 1: The Power of Multi-Component Reactions (MCRs) in Aqueous Media
Multi-component reactions are inherently green as they combine multiple starting materials in a single, convergent step, minimizing intermediate isolation, purification, and solvent waste.[3] Conducting these reactions in water, the most environmentally benign solvent, further enhances their sustainability profile. Here, we detail a one-pot, three-component synthesis of highly functionalized piperidines catalyzed by the biodegradable and inexpensive surfactant, sodium lauryl sulfate (SLS), which facilitates the reaction in an aqueous medium.[4]
Scientist's Notes: Why This Approach is Green and Effective
The choice of SLS as a catalyst in water is strategic. As a surfactant, it forms micelles in water, creating a microenvironment that can solubilize the organic reactants and facilitate the reaction, effectively acting as a phase-transfer catalyst. This avoids the need for volatile organic solvents (VOCs). The entire process is a tandem reaction sequence, including condensation, Mannich-type reactions, and cyclization, all occurring in one pot, which dramatically improves process mass intensity (PMI).[4] The operational simplicity—running the reaction at room temperature with a simple workup—further contributes to its green credentials.
Experimental Protocol: One-Pot Synthesis of Substituted Piperidines using SLS in Water
This protocol is adapted from the work of Bansal, R. et al., as described in Current Chemistry Letters.[4]
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Aromatic amine (e.g., aniline)
-
β-ketoester (e.g., ethyl acetoacetate)
-
Sodium lauryl sulfate (SLS)
-
Deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (2.0 mmol), aromatic amine (2.0 mmol), β-ketoester (1.0 mmol), SLS (0.02 g), and deionized water (10 mL).
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.
-
Upon completion, the solid product that precipitates out of the aqueous solution is collected by vacuum filtration.
-
Wash the solid product with cold water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.
-
Recrystallize the crude product from ethanol to afford the pure, highly substituted piperidine derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Data Summary: SLS-Catalyzed Piperidine Synthesis
| Entry | Aldehyde (R1) | Amine (R2) | β-Ketoester (R3) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl Acetoacetate | 6 | 90 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl Acetoacetate | 6 | 95 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Methyl Acetoacetate | 6 | 80 |
| 4 | Benzaldehyde | 4-Chloroaniline | Ethyl Acetoacetate | 6 | 85 |
| Data adapted from Bansal, R. et al.[4] |
Workflow Diagram: MCR for Piperidine Synthesis
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryviews.org [chemistryviews.org]
- 3. Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile as a Versatile Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS 80721-13-7) as a pivotal chemical intermediate. While direct literature on this specific diethyl derivative is emerging, this guide synthesizes established principles from structurally related compounds, particularly its dimethyl analog, to present robust protocols and forward-looking applications. We will explore a validated synthetic route, detail expected physicochemical and spectroscopic characteristics, and propose several high-potential reaction pathways. The unique structural combination of a glutarimide core, gem-diethyl substitution, and vicinal dinitriles makes this molecule a highly versatile scaffold for generating novel molecular entities in medicinal chemistry and materials science.
Introduction: The Strategic Value of the Dinitrile-Glutarimide Scaffold
The piperidine-2,6-dione (glutarimide) ring system is a privileged scaffold in medicinal chemistry, famously present in compounds like thalidomide and its immunomodulatory derivatives (IMiDs). The introduction of functional groups onto this core allows for the fine-tuning of biological activity. 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile presents a particularly interesting case. The gem-diethyl group at the 4-position can enhance lipophilicity and metabolic stability, while the two nitrile groups at the 3 and 5 positions are versatile handles for a wide array of chemical transformations. These reactive sites can be converted into amines, carboxylic acids, amides, or serve as precursors for heterocyclic ring formation, opening a vast chemical space for drug discovery and development.
This guide provides the necessary technical information for researchers to synthesize, characterize, and utilize this intermediate in their research endeavors.
Synthesis Protocol: A Robust and Scalable Approach
The synthesis of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be reliably achieved through a modification of the well-established procedure for its dimethyl analog.[1] This one-pot reaction involves a base-catalyzed condensation of diethyl ketone with two equivalents of ethyl cyanoacetate in the presence of an ammonia source.
Proposed Synthetic Pathway
Caption: Proposed one-pot synthesis of the target intermediate.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 300 mL of ethanol. Bubble ammonia gas through the ethanol until approximately 30 g has been dissolved.
-
Addition of Reagents: To the ethanolic ammonia solution, add ethyl cyanoacetate (1.5 mol, 169.7 g) and diethyl ketone (0.75 mol, 64.6 g). Finally, add ammonium acetate (1.4 g) as a catalyst.
-
Reaction: Stir the mixture at room temperature. The reaction is typically left overnight (12-16 hours) at a controlled temperature of 5 °C to promote the precipitation of the ammonium salt intermediate.
-
Isolation of Intermediate Salt: Filter the resulting white precipitate using a Büchner funnel and wash the filter cake with 100 mL of cold diethyl ether to remove unreacted starting materials.
-
Acidification and Product Precipitation: Dissolve the filtered ammonium salt in 400 mL of hot water (approximately 80 °C). While stirring, carefully acidify the aqueous solution to a pH of ~1 by the dropwise addition of concentrated hydrochloric acid.
-
Product Isolation and Purification: Cool the flask in an ice bath. The final product will precipitate as a white solid. Collect the crystals by filtration, wash thoroughly with 250 mL of cold water, and dry under high vacuum to a constant weight.
Expected Yield and Purity
Based on the synthesis of the analogous dimethyl compound, a yield of 50-60% can be anticipated. The purity of the product is generally high after this procedure, but it can be further recrystallized from an ethanol/water mixture if necessary.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| CAS Number | 80721-13-7 | [2][3] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [2][3] |
| Molecular Weight | 219.24 g/mol | [2][3] |
| Appearance | White to off-white solid | (Predicted) |
| Melting Point | Not available (Dimethyl analog: 218-220 °C) | [1] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol | (Predicted) |
Anticipated Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~11.5 (s, 1H, NH), 4.5 (s, 2H, CH-CN), 1.8-2.0 (q, 4H, CH₂), 0.9 (t, 6H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~165 (C=O), 115 (C≡N), 50 (C(CN)H), 45 (C(Et)₂), 30 (CH₂), 8 (CH₃).
-
IR (KBr, cm⁻¹): ~3200 (N-H stretch), 2250 (C≡N stretch), 1720, 1680 (C=O stretches).
-
Mass Spectrometry (ESI-MS): m/z 220.1 [M+H]⁺, 218.1 [M-H]⁻.
Applications as a Chemical Intermediate: Reaction Pathways and Protocols
The dinitrile functionality is the key to the versatility of this intermediate. Below are several proposed reaction pathways with generalized protocols.
Caption: Key reaction pathways for derivatization.
Protocol 4.1: Hydrolysis to Di-carboxylic Acid
The hydrolysis of the nitrile groups yields the corresponding di-carboxylic acid, a valuable building block for polyesters, polyamides, or as a ligand for metal complexes.
-
Reagents: Concentrated sulfuric acid, water.
-
Procedure:
-
Suspend 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (1 eq.) in a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (100-110 °C) for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The precipitated di-acid product can be collected by filtration, washed with cold water, and dried.
-
Protocol 4.2: Reduction to Diamine
Reduction of the nitriles to primary amines provides a scaffold with two nucleophilic centers, ideal for the synthesis of complex heterocyclic systems or for use in combinatorial chemistry.
-
Reagents: Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (4 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (1 eq.) in anhydrous THF.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and concentrate the filtrate under reduced pressure to obtain the crude diamine.
-
Protocol 4.3: N-Alkylation of the Glutarimide Ring
Alkylation or arylation at the glutarimide nitrogen allows for the introduction of various side chains, which can be crucial for modulating biological activity.
-
Reagents: Alkyl halide (e.g., benzyl bromide), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (1 eq.) in DMF.
-
Add K₂CO₃ (1.5 eq.) and the desired alkyl halide (1.1 eq.).
-
Stir the mixture at 60-80 °C for 4-8 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-alkylated product.
-
Future Perspectives in Drug Discovery
The derivatives accessible from 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile hold significant promise in various therapeutic areas. The diamine derivatives could serve as precursors for novel classes of kinase inhibitors or protease inhibitors. The di-acid derivatives could be explored as building blocks for novel polymers for drug delivery applications. Furthermore, the core glutarimide structure itself, when appropriately substituted, has the potential to interact with targets involved in protein degradation pathways, an area of intense current interest in drug development. The anticonvulsant and CNS-active potential of related phthalazinone and benzodiazepine structures suggests that derivatives of this intermediate could also be explored for neurological disorders.[4]
Conclusion
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is a chemical intermediate with significant, yet largely untapped, potential. This guide provides a solid foundation for its synthesis and derivatization, based on established chemical principles and analogies to closely related structures. The protocols and pathways outlined herein are designed to empower researchers to explore the rich chemistry of this scaffold and to accelerate the discovery of new molecules with valuable applications in science and medicine.
References
-
Grasso, S., et al. (2000). Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones. Journal of Medicinal Chemistry, 43(15), 2851-2859. Available at: [Link]
Sources
- 1. 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. aaa-chem.com [aaa-chem.com]
- 4. Synthesis and anticonvulsant activity of novel and potent 6,7-methylenedioxyphthalazin-1(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Nitrile Groups in Dioxopiperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Nitrile Functionalization in Dioxopiperidine-Based Drug Discovery
The dioxopiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, including immunomodulatory drugs and targeted protein degraders. The incorporation of a nitrile group onto this scaffold offers a versatile chemical handle for subsequent molecular elaboration. The unique electronic properties and reactivity of the nitrile group—a nucleophilic nitrogen atom, an electrophilic carbon center, and π-coordinating ability—allow for its transformation into a diverse array of other functional groups.[1] This strategic functionalization is pivotal for modulating the pharmacological properties of dioxopiperidine-based compounds, such as enhancing potency, tuning selectivity, improving pharmacokinetic profiles, and enabling the attachment of linkers for bifunctional molecules like PROTACs.
This guide provides a detailed exploration of key methods for the functionalization of nitrile groups within dioxopiperidine derivatives. It is designed to offer both the conceptual framework and practical, step-by-step protocols to empower researchers in the synthesis of novel therapeutic candidates. We will delve into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and troubleshooting.
I. Hydrolysis of Nitriles: Accessing Amides and Carboxylic Acids
The hydrolysis of nitriles is a fundamental transformation that converts the cyano group into either a primary amide or a carboxylic acid.[2] This conversion is critical for replacing the nitrile, which can act as a hydrogen bond acceptor, with groups capable of more extensive hydrogen bonding interactions or serving as attachment points for further derivatization.[3]
A. Mechanistic Overview: Acid- and Base-Catalyzed Pathways
Nitrile hydrolysis proceeds through a two-stage process: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid.[2][4] Controlling the reaction conditions is crucial to selectively isolate the amide, as it can be more susceptible to hydrolysis than the starting nitrile under harsh conditions.[5]
-
Acid-Catalyzed Hydrolysis : The reaction is initiated by protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom.[6][7][8] A water molecule then acts as a nucleophile, attacking the carbon. Subsequent proton transfer and tautomerization yield the amide.[2] Prolonged reaction times or stronger acidic conditions will lead to the hydrolysis of the amide to the corresponding carboxylic acid.[2]
-
Base-Catalyzed Hydrolysis : Under basic conditions, a strong nucleophile, such as a hydroxide ion, directly attacks the electrophilic carbon of the nitrile.[6] Protonation of the resulting intermediate, followed by tautomerization, affords the amide.[2] Similar to the acid-catalyzed pathway, forcing conditions will drive the reaction to the carboxylate salt.[2]
B. Protocol: Selective Hydrolysis to a Primary Amide
This protocol outlines a method for the selective conversion of a nitrile to a primary amide, a valuable intermediate for further functionalization.
Materials:
-
Nitrile-containing dioxopiperidine derivative
-
Potassium carbonate (K₂CO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Dimethyl sulfoxide (DMSO)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the nitrile-containing dioxopiperidine (1.0 eq) in DMSO.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (5.0 eq) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
C. Protocol: Complete Hydrolysis to a Carboxylic Acid
For applications requiring a carboxylic acid moiety, such as serving as a bioisostere or an attachment point for amide coupling, complete hydrolysis is necessary.
Materials:
-
Nitrile-containing dioxopiperidine derivative
-
6M Hydrochloric acid (HCl) or 6M Sodium hydroxide (NaOH)
-
Reflux condenser
-
Heating mantle
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing the nitrile-containing dioxopiperidine (1.0 eq), add 6M HCl or 6M NaOH.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 100-110°C).
-
Maintain reflux for 12-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If using acidic conditions, carefully neutralize with a base (e.g., saturated NaHCO₃ solution) to pH ~7-8 and extract the product.
-
If using basic conditions, acidify with a strong acid (e.g., concentrated HCl) to pH ~2-3 to precipitate the carboxylic acid.
-
Collect the solid by filtration or extract the aqueous layer with an appropriate organic solvent.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by recrystallization or column chromatography.
D. Enzymatic Hydrolysis: A Green Chemistry Approach
For substrates sensitive to harsh acidic or basic conditions, enzymatic hydrolysis offers a mild and highly selective alternative.[9] Nitrilases and nitrile hydratases are two classes of enzymes that catalyze the hydrolysis of nitriles.[10] Nitrilases convert nitriles directly to carboxylic acids, while nitrile hydratases yield amides, which can be further hydrolyzed by amidases.[10] This biocatalytic approach is particularly valuable for complex molecules where chemoselectivity is paramount.[9]
II. Reduction of Nitriles: Synthesis of Primary Amines
The reduction of nitriles to primary amines introduces a basic center into the dioxopiperidine scaffold, which can be crucial for forming salt bridges with biological targets or for serving as a nucleophile in subsequent synthetic steps.[11][12]
A. Mechanistic Considerations: Hydride Reductions and Catalytic Hydrogenation
Two primary methods are employed for the reduction of nitriles: chemical reduction with hydride reagents and catalytic hydrogenation.
-
Hydride Reductions : Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines.[6][11][12] The reaction involves the nucleophilic addition of two hydride ions to the electrophilic carbon of the nitrile, followed by an aqueous workup to protonate the resulting amine.[6] Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), also serve as effective reagents for this transformation.[13]
-
Catalytic Hydrogenation : This method utilizes hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum.[11][12][14] It is often a more economical and safer alternative to hydride reductions.[11] A potential side reaction is the formation of secondary and tertiary amines, which can be minimized by the addition of ammonia or by careful selection of the catalyst and reaction conditions.[13][14]
B. Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes a standard procedure for the reduction of a nitrile to a primary amine using LiAlH₄.
Materials:
-
Nitrile-containing dioxopiperidine derivative
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Anhydrous sodium sulfate
-
Sodium hydroxide solution (e.g., 15%)
-
Water
-
Standard inert atmosphere glassware (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF or diethyl ether.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve the nitrile-containing dioxopiperidine (1.0 eq) in anhydrous THF or diethyl ether and add it dropwise to the LiAlH₄ suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to 0°C and quench carefully by the sequential, dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or other suitable methods.
C. Protocol: Catalytic Hydrogenation
This protocol provides a general method for the reduction of a nitrile using catalytic hydrogenation.
Materials:
-
Nitrile-containing dioxopiperidine derivative
-
Raney Nickel or Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Ammonia solution (optional)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a hydrogenation vessel, dissolve the nitrile-containing dioxopiperidine (1.0 eq) in methanol or ethanol.
-
If suppression of secondary amine formation is desired, add ammonia solution.
-
Carefully add the catalyst (e.g., Raney Nickel slurry or 10% Pd/C) under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 50-100 psi) and agitate at room temperature or with gentle heating.
-
Monitor the reaction by observing hydrogen uptake or by analyzing aliquots via TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine.
-
Purify as necessary.
III. Cycloaddition Reactions: Constructing Heterocyclic Moieties
The nitrile group can participate in cycloaddition reactions to form various five-membered heterocycles, most notably tetrazoles. This transformation is of significant interest in medicinal chemistry as the tetrazole ring is often used as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[15]
A. Mechanistic Insights: [3+2] Cycloaddition with Azides
The formation of a tetrazole from a nitrile and an azide source is formally a [3+2] cycloaddition.[16] The reaction is typically carried out by heating the nitrile with an azide salt, such as sodium azide, often in the presence of a Lewis acid catalyst like zinc chloride.[15][17] The mechanism is thought to involve the activation of the nitrile, followed by the addition of the azide and subsequent cyclization.[16]
B. Protocol: Synthesis of a 5-Substituted-1H-tetrazole
This protocol details the synthesis of a tetrazole from a nitrile-functionalized dioxopiperidine.
Materials:
-
Nitrile-containing dioxopiperidine derivative
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or triethylamine hydrochloride
-
N,N-Dimethylformamide (DMF) or water
-
Hydrochloric acid
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the nitrile-containing dioxopiperidine (1.0 eq), sodium azide (1.5-3.0 eq), and zinc chloride (1.0-1.5 eq) or triethylamine hydrochloride.
-
Add DMF or water as the solvent.
-
Heat the reaction mixture to 80-120°C and stir for 12-48 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Acidify the mixture with hydrochloric acid to pH ~2 to protonate the tetrazole.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude tetrazole by recrystallization or column chromatography.
Summary of Functionalization Strategies
| Functionalization | Reagents and Conditions | Product | Key Advantages |
| Partial Hydrolysis | H₂O₂, K₂CO₃, DMSO | Primary Amide | Access to amide derivatives under relatively mild conditions. |
| Complete Hydrolysis | 6M HCl or 6M NaOH, reflux | Carboxylic Acid | Provides a key functional group for further coupling reactions. |
| Reduction (Hydride) | LiAlH₄ or BH₃-THF, ether/THF | Primary Amine | High-yielding and reliable method for amine synthesis. |
| Reduction (Catalytic) | H₂, Raney Ni or Pd/C, alcohol | Primary Amine | Economical, scalable, and avoids pyrophoric reagents. |
| Tetrazole Formation | NaN₃, ZnCl₂, DMF/H₂O, heat | 5-Substituted-1H-tetrazole | Introduces a metabolically stable carboxylic acid bioisostere. |
Visualizing the Workflow
Experimental Workflow for Nitrile Functionalization
Caption: Synthetic pathways for the functionalization of nitrile-containing dioxopiperidines.
Reaction Mechanism: Acid-Catalyzed Nitrile Hydrolysis
Caption: Key steps in the acid-catalyzed hydrolysis of a nitrile to a primary amide.
Conclusion
The nitrile group on a dioxopiperidine scaffold is a highly valuable and versatile functional group. Its strategic manipulation through hydrolysis, reduction, and cycloaddition reactions opens up a vast chemical space for the development of novel therapeutics. The protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for researchers and drug development professionals to design and synthesize the next generation of dioxopiperidine-based drugs. Careful consideration of reaction conditions and the choice of reagents are paramount to achieving the desired chemical transformations efficiently and selectively.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]
-
LibreTexts. (2021, August 11). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. [Link]
-
Chemistry For Everyone. (2024, May 5). How To Reduce A Nitrile To An Amine? [Video]. YouTube. [Link]
-
Clark, J. (2015, August). Reducing nitriles to primary amines. Chemguide. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
Wikipedia. (2023, December 2). Nitrile reduction. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amine – Common Conditions. [Link]
-
Clark, J. (2015, August). Hydrolysing nitriles. Chemguide. [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide – Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
-
Zikrata, D. A., Zikrullo, A. A., Kukushkin, V. Y., & Beloglazkina, E. K. (2023). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 28(8), 3535. [Link]
-
Patil, R. D., & Gupta, M. K. (2021). Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. Advanced Synthesis & Catalysis, 363(15), 3687-3716. [Link]
-
Rakshit, A., Dhara, H. N., Sahoo, A. K., & Patel, B. K. (2022). The Renaissance of Organo Nitriles in Organic Synthesis. Chemistry–An Asian Journal, 17(22), e202200792. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
He, H., Wang, L., Wu, J., Zhang, C., Li, W., & Chen, H. (2019). Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases. Drug metabolism and disposition: the biological fate of chemicals, 47(3), 249–257. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Gati, W., R'kyek, O., Daran, J. C., & Rakib, E. M. (2014). 1,3-Dipolar cycloaddition of nitrile oxides and nitrilimines to (−)-β-caryophyllene: stereoselective synthesis of polycyclic derivatives and their biological testing. RSC Advances, 4(96), 53733-53740. [Link]
-
Wubbolts, M. G. (1995). Stereochemistry of Enzymatic Hydrolysis of Nitriles. CHIMIA International Journal for Chemistry, 49(7), 329-332. [Link]
-
Martinkova, L., & Kren, V. (2010). Biocatalytic hydrolysis of nitriles. Biocatalysis and Biotransformation, 28(1), 1-13. [Link]
-
Himo, F., Demko, Z. P., Noodleman, L., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
LibreTexts. (2020, July 1). 21.5: Hydrolysis of nitriles. Chemistry LibreTexts. [Link]
-
Grenning, A. J., & Tunge, J. A. (2011). Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols. The Journal of organic chemistry, 76(17), 7192–7198. [Link]
-
The Organic Chemistry Tutor. (2021, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]
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Brady, D., Beeton, A., Zeevaart, J., Kgaje, C., van Rantwijk, F., & Sheldon, R. A. (2004). Green chemistry: highly selective biocatalytic hydrolysis of nitrile compounds. South African Journal of Science, 100(3), 167-173. [Link]
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Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]
-
Zikratov, D. A., Zikrullo, A. A., Kukushkin, V. Y., & Beloglazkina, E. K. (2023). 1,3-Dipolar cycloaddition of nitrile imines and nitrile oxides to exocyclic C=N bonds – an approach to spiro-N. Preprints.org. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Wikipedia. (2023, December 2). Tetrazole. [Link]
-
LibreTexts. (2022, January 23). Conversion of nitriles to amides. Chemistry LibreTexts. [Link]
-
ChemComplete. (2018, June 16). Nitriles: reduction to amines [Video]. YouTube. [Link]
-
Sasikumar, M., Nanjan, M. J., & Vasudevan, M. (2022). An overview of synthetic modification of nitrile group in polymers and applications. Journal of Applied Polymer Science, 139(42), e52994. [Link]
-
Xing, X., Xu, C., Chen, B., Li, C., Virgil, S. C., & Grubbs, R. H. (2018). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses, 95, 464-478. [Link]
-
Wessig, P., & Müller, C. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments : JoVE, (122), 55562. [Link]
-
Szabó, Á., & Kádas, I. (2021). An Insight into Selective Olefin Bond Functionalization of Cyclodienes through Nitrile Oxide 1,3-Dipolar Cycloadditions. ChemistrySelect, 6(44), 12215-12219. [Link]
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Troubleshooting & Optimization
Section 1: General Troubleshooting - The First Response Checklist
An Application Scientist's Guide to Troubleshooting Piperidine Ring Closures
Welcome to the technical support center for piperidine synthesis. As a Senior Application Scientist, I understand that while the piperidine motif is central to countless pharmaceuticals and natural products, its synthesis can be fraught with challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from general issues to method-specific troubleshooting, focusing on the underlying chemical principles to empower you to make informed decisions.
Before diving into method-specific issues, let's address the most common high-level problems. If your reaction has failed, start here.
Question: My reaction shows no conversion to the desired piperidine product. What are the primary causes?
Answer:
A complete lack of product formation almost always points to a fundamental issue with one of the core components of the reaction.
Potential Causes & Solutions:
-
Starting Material Integrity: The simplest explanation is often the correct one. Verify the purity and identity of your starting materials (amines, carbonyls, haloalkanes) via NMR or LC-MS. Amines, in particular, can degrade upon storage.
-
Reagent Inactivity: Your catalyst may be poisoned, or your reducing/oxidizing agent may have decomposed. Use a fresh batch of reagents or test them on a known, reliable reaction. For instance, heterogeneous catalysts like Palladium on Carbon (Pd/C) can be sensitive to sulfur or other functional groups, leading to deactivation.
-
Incorrect Stoichiometry: Double-check your calculations. An incorrect ratio of reactants can completely stall a reaction, especially in multi-step, one-pot processes.
-
Sub-optimal Reaction Conditions: The chosen temperature or solvent may be inappropriate. Some cyclizations require significant thermal energy to overcome activation barriers, while others may decompose at elevated temperatures. Consult literature precedents for analogous systems.
Below is a workflow to guide your initial troubleshooting process.
Caption: Initial troubleshooting workflow for reaction failure.
Question: My reaction is messy, yielding multiple products and a low yield of the desired piperidine. What's happening?
Answer:
A complex reaction mixture indicates that side reactions are outcompeting your desired ring closure. The key is to identify the side products and adjust conditions to disfavor their formation.
Potential Causes & Solutions:
-
Intermolecular vs. Intramolecular Reactions: If your substrate can react with another molecule of starting material, this intermolecular reaction will compete with the desired intramolecular cyclization. The most effective way to favor cyclization is to use high-dilution conditions (e.g., slow addition of substrate to a large volume of solvent). This keeps the instantaneous concentration of the reactant low, making it more likely to react with itself.
-
Formation of Undesired Rings: Depending on the substrate, cyclization could form other ring sizes (e.g., a 6-membered piperidine vs. a 5-membered pyrrolidine). The relative rates are governed by Baldwin's rules for ring closure. Ensure your substrate is designed to favor the 6-endo-tet or 6-exo-tet (and so on) pathway required for piperidine formation.
-
Lack of Chemoselectivity: In reactions like reductive amination, the reducing agent might be too powerful, reducing the starting carbonyl before it can form an imine with the amine. Using a more selective reagent is crucial here.
Section 2: Method-Specific Troubleshooting
Let's explore issues related to the most common synthetic routes to piperidines.
Reductive Amination of 1,5-Dicarbonyls (or equivalents)
This is one of the most robust methods for forming the piperidine core. It involves the initial formation of an iminium ion, which is then reduced in situ.
Question: My reductive amination is inefficient. How can I improve the yield?
Answer:
The success of this reaction hinges on the delicate balance between iminium ion formation and its subsequent reduction.
Causality & Solutions:
-
Inefficient Iminium Formation: The reaction is often pH-sensitive. The formation of the iminium ion is typically favored under mildly acidic conditions (pH 4-6), which protonates the hydroxyl intermediate and facilitates water elimination. However, if the pH is too low, the starting amine will be fully protonated and non-nucleophilic. Consider buffering the reaction.
-
Incorrect Choice of Reducing Agent: The choice of hydride source is critical. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde/ketone starting material faster than the iminium intermediate is formed. A milder, more selective agent is often required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a superior choice as it is less reactive towards carbonyls but highly effective at reducing the protonated iminium ion.
The mechanism below highlights the critical steps. Problems often arise at the iminium formation or reduction stage.
Caption: Reductive amination pathway and potential failure point.
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Formula | Typical Conditions | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Methanol, pH 7-10 | Inexpensive, powerful | Can reduce starting carbonyls; generates H₂ gas |
| Sodium Cyanoborohydride | NaCNBH₃ | Methanol, pH 3-6 | Selective for iminium ions, stable in mild acid | Highly toxic (releases HCN at low pH), less reactive |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), Acetic Acid | Highly selective for iminium ions, non-toxic, commercially available | More expensive, moisture-sensitive |
| Hydrogen (Catalytic) | H₂ / Pd/C | Methanol, Ethanol | "Green" reagent, high efficiency | Catalyst can be poisoned, requires specialized pressure equipment |
Intramolecular N-Alkylation
This method involves the cyclization of an amino-haloalkane or a related substrate where a nitrogen nucleophile attacks an electrophilic carbon center.
Question: My intramolecular cyclization is slow and gives significant amounts of elimination or intermolecular side products. How can I fix this?
Answer:
This is a classic competition between intramolecular cyclization (Sₙ2) and side reactions like elimination (E2) or intermolecular Sₙ2.
Causality & Solutions:
-
Leaving Group Choice: The nature of the leaving group is paramount. A good leaving group (like iodide or tosylate) will accelerate the desired Sₙ2 reaction. If you are using a chloride, consider an in-situ Finkelstein reaction by adding a catalytic amount of sodium iodide (NaI) to generate the more reactive alkyl iodide.
-
Base Strength: A strong, bulky, non-nucleophilic base (e.g., DBU, proton sponge) is often required to deprotonate the amine without competing as a nucleophile itself. Common bases like potassium carbonate (K₂CO₃) are often effective and affordable.
-
Concentration: As mentioned previously, high dilution favors intramolecular processes. The reaction should be set up by adding the substrate slowly to a large volume of refluxing solvent, a technique known as syringe-pump addition. This minimizes the chance of one molecule reacting with another.
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I remove the catalyst (e.g., Pd/C) after my reaction?
A1: The standard method is to filter the reaction mixture through a pad of Celite® (diatomaceous earth). This fine powder traps the solid catalyst particles, allowing the solution containing your product to pass through. Ensure you wash the Celite pad thoroughly with the reaction solvent to recover all of your product.
Q2: My piperidine product is a water-soluble oil. How can I effectively extract it?
A2: This is a common problem, especially with simple piperidines. First, make the aqueous layer strongly basic (pH > 11) with NaOH to ensure the piperidine nitrogen is in its freebase form, which is less water-soluble. Then, perform multiple extractions with a more polar organic solvent like dichloromethane (DCM) or a 9:1 mixture of DCM:isopropanol. Salting out by saturating the aqueous layer with NaCl can also help drive the product into the organic phase.
Q3: I suspect my starting amine is protected by a group that is not being removed. What should I do?
A3: Protecting groups are essential but can be stubborn. Verify the deprotection step is complete before attempting cyclization. For example, a Boc group requires strong acid (like TFA), while a Cbz group is typically removed by catalytic hydrogenation. Confirm deprotection by TLC or LC-MS before proceeding to the cyclization step.
Section 4: Exemplar Protocol: Synthesis of 1-benzylpiperidine via Reductive Amination
This protocol details the synthesis from glutaraldehyde (as a 25% aq. solution) and benzylamine.
Safety: Always wear appropriate PPE (lab coat, gloves, safety glasses). Handle all reagents in a chemical fume hood.
Reagents:
-
Benzylamine (1.0 eq)
-
Glutaraldehyde (25% w/w in H₂O, 1.05 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (catalytic)
-
Saturated aq. Sodium Bicarbonate (NaHCO₃)
-
Saturated aq. Sodium Chloride (NaCl, Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add benzylamine followed by 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Add a catalytic amount of glacial acetic acid (approx. 0.1 eq).
-
Begin stirring and add the glutaraldehyde solution dropwise over 5 minutes. Allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-benzylpiperidine.
References
-
Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons. [Link]
-
Baldwin, J. E. (1976). Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications, (18), 734-736. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
managing diastereoselectivity in 4,4-disubstituted piperidine synthesis
Initiating Search Strategy
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Initiating Synthesis Strategy
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Technical Support Center: Stabilizing Dicarbonitrile Compounds During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting guides, and frequently asked questions (FAQs) to address the challenges of preventing the decomposition of dicarbonitrile compounds during experimental workup. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the integrity and yield of your target molecules.
Introduction: The Challenge of Dicarbonitrile Stability
Dicarbonitrile compounds are valuable synthons in organic chemistry, serving as precursors to a wide array of cyclic ketones, amines, and heterocyclic structures. However, their utility is often hampered by their inherent instability under common workup conditions. The two primary decomposition pathways that researchers must navigate are hydrolysis and base-catalyzed polymerization or cyclization . The reactivity is significantly influenced by the distance between the two nitrile groups and the acidity of the α-protons. This guide will equip you with the knowledge and protocols to mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the workup of dicarbonitrile compounds and provides actionable solutions.
Issue 1: Low or No Yield of Dicarbonitrile Product After Aqueous Workup
Possible Cause A: Hydrolysis of the Nitrile Groups
-
Causality: Dicarbonitriles are susceptible to hydrolysis under both acidic and basic conditions, proceeding through an amide intermediate to the corresponding dicarboxylic acid or its salt.[1] This process is often accelerated by heat. Base-catalyzed hydrolysis is typically faster than acid-catalyzed hydrolysis.[2]
-
Solution Pathway:
-
Maintain a Neutral to Mildly Acidic pH: During quenching and extraction, aim for a pH range of 5-7. Use a buffered wash (e.g., phosphate buffer) or a weak acid like saturated ammonium chloride solution to neutralize the reaction mixture.[3] Avoid strong acids and bases.
-
Temperature Control: Perform all quenching and extraction steps at low temperatures (0-5 °C) using an ice bath to minimize the rate of hydrolysis.[2]
-
Minimize Contact Time with Water: Do not let the reaction mixture sit in aqueous layers for extended periods. Proceed with extraction and drying as quickly as possible.
-
Possible Cause B: Polymerization
-
Causality: Short-chain dinitriles, particularly malononitrile, are prone to base-catalyzed polymerization due to the high acidity of the methylene protons between the two nitrile groups.[4] This can lead to the formation of intractable polymeric material and significant loss of product.
-
Solution Pathway:
-
Careful Quenching of Strong Bases: If your reaction uses a strong base (e.g., NaH, LHMDS), quench the reaction at low temperature (-10 to 0 °C) by slowly adding a proton source that will not create a highly basic aqueous environment. A saturated solution of ammonium chloride is a good choice.
-
Avoid Strong Basic Washes: Do not use washes with sodium hydroxide or potassium carbonate. If a basic wash is necessary to remove acidic impurities, use a milder base like sodium bicarbonate and perform the wash quickly at low temperature.
-
Consider a Non-Aqueous Workup: If the product is extremely base-sensitive, consider a non-aqueous workup. This may involve filtering the reaction mixture through a plug of silica gel or celite to remove solid reagents, followed by evaporation of the solvent.
-
Issue 2: Formation of an Intractable Emulsion During Extraction
-
Causality: The presence of both polar nitrile groups and a nonpolar carbon backbone can give dicarbonitrile compounds surfactant-like properties, leading to the formation of emulsions during extraction from an aqueous phase.
-
Solution Pathway:
-
"Salting Out": Add a significant amount of brine (saturated aqueous NaCl solution) to the aqueous layer. This increases the polarity of the aqueous phase, forcing the less polar organic compound into the organic layer and helping to break the emulsion.
-
Solvent Modification: Add a small amount of a different organic solvent with a different polarity to the organic layer. For example, if you are using ethyl acetate, adding a small amount of dichloromethane can sometimes help to break an emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can often lead to a clean separation of the layers.
-
Issue 3: Difficulty in Removing the Product from the Aqueous Layer
-
Causality: Short-chain dicarbonitriles such as malononitrile and succinonitrile have appreciable water solubility, making their extraction into common organic solvents inefficient.[5]
-
Solution Pathway:
-
Continuous Liquid-Liquid Extraction: For highly water-soluble dinitriles, continuous liquid-liquid extraction is the most effective method. This involves continuously passing a less dense organic solvent (like diethyl ether or ethyl acetate) through the aqueous solution, gradually extracting the desired compound.
-
Multiple Extractions with a More Polar Solvent: Perform multiple (5-10) extractions with a more polar organic solvent like dichloromethane or a mixture of chloroform and isopropanol (3:1).[6]
-
Salting Out: As mentioned previously, saturating the aqueous layer with NaCl will decrease the solubility of the organic compound in the aqueous phase and improve extraction efficiency.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH range to maintain during the workup of a dicarbonitrile?
A1: The ideal pH range is generally between 5 and 7. In this range, both acid- and base-catalyzed hydrolysis are minimized. It is crucial to check the pH of the aqueous layer after a wash to ensure it is within this safe zone.[7]
Q2: My dicarbonitrile is a solid. What is the best way to purify it?
A2: Recrystallization is often the best method for purifying solid dicarbonitriles. The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold.[8] For adiponitrile, alkanols with four to eight carbon atoms have been successfully used.[9] It is important to cool the solution slowly to obtain pure crystals. If the compound is sensitive to the solvent, it is advisable to keep the time at high temperature to a minimum.
Q3: I am performing a Thorpe-Ziegler cyclization. How should I quench the reaction to avoid side products?
A3: The Thorpe-Ziegler reaction is base-catalyzed and results in a cyclic β-enaminonitrile.[3][6][10][11] To avoid hydrolysis of this product to the corresponding ketone, a mild acidic quench at low temperature is recommended. Slowly adding the reaction mixture to a cold (0 °C) solution of dilute HCl or acetic acid in water is a common procedure. This protonates the enamine to form an iminium salt, which can then be isolated or hydrolyzed to the ketone in a separate, controlled step if desired.
Q4: Can I use distillation to purify my dicarbonitrile?
A4: Distillation can be used for some dicarbonitriles, but caution is necessary, especially for those with high boiling points or a tendency to polymerize.[12] For example, adiponitrile can be purified by fractional distillation.[13] However, malononitrile can polymerize violently upon prolonged heating.[10] If distillation is necessary, it should be performed under vacuum to reduce the boiling point and with the addition of a polymerization inhibitor if the compound is known to be unstable.[14]
Q5: Are there any additives I can use to stabilize my dicarbonitrile during workup or storage?
A5: Yes, for dicarbonitriles that are particularly sensitive to decomposition, the use of stabilizers can be beneficial. For instance, in the case of malononitrile purification, the addition of an inorganic sulfite has been shown to improve stability.[1] For long-term storage, keeping the compound in a cool, dark place is recommended.[4] It is also good practice to store chemicals in a secure location, below eye level, and in tightly sealed containers.[15][16][17]
Experimental Protocols
Protocol 1: General Aqueous Workup for a Dicarbonitrile from a Non-Basic Reaction
-
Cooling: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add a saturated aqueous solution of ammonium chloride to the reaction mixture with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash once with a saturated aqueous solution of sodium bicarbonate (if the reaction was acidic) or brine. Ensure the pH of the aqueous layer is between 5 and 7.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature.
Protocol 2: Workup for a Thorpe-Ziegler Cyclization
-
Cooling: After the reaction is complete, cool the reaction mixture to 0 °C.
-
Quenching: Prepare a separate flask with a 1 M solution of HCl cooled to 0 °C. Slowly, and with vigorous stirring, add the reaction mixture to the cold acid solution.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and remove the solvent under reduced pressure.
Data Presentation
| Dicarbonitrile | Common Decomposition Pathways | Key Workup Considerations | Recommended Quenching Agent |
| Malononitrile | Polymerization (base-catalyzed), Hydrolysis | Low temperature, avoid strong bases, rapid workup | Saturated NH4Cl |
| Succinonitrile | Hydrolysis | Maintain neutral pH, avoid high temperatures | Water or Saturated NH4Cl |
| Glutaronitrile | Hydrolysis, potential for cyclization | Careful pH control | Saturated NH4Cl |
| Adiponitrile | Hydrolysis | Can be purified by vacuum distillation | Water or Saturated NH4Cl |
Visualization of Key Processes
Decomposition Pathways
Caption: Major decomposition and reaction pathways for dicarbonitrile compounds.
Decision Workflow for Dicarbonitrile Workup
Caption: Decision-making workflow for selecting an appropriate workup procedure.
References
-
L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. Retrieved from [Link]
-
LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). Malononitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]
- Google Patents. (n.d.). US3950229A - Purification of adiponitrile.
-
MDPI. (2020, March 17). The Use of Succinonitrile as an Electrolyte Additive for Composite-Fiber Membranes in Lithium-Ion Batteries. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chemical Storage. Environment, Health & Safety. Retrieved from [Link]
-
E3S Web of Conferences. (2021). Production technology of adiponitrile. Retrieved from [Link]
-
ResearchGate. (2015, November). Optimization of hydrolysis conditions (temperature, time and concentration of alkalase) of rainbow trout viscera using the response surface method. Retrieved from [Link]
-
PubMed Central. (n.d.). A green stabilizer for Nitrate ester-based propellants: An overview. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Safe Handling and Storage of Chemicals. Environmental Health & Safety. Retrieved from [Link]
- Google Patents. (n.d.). US3657315A - Purification of adiponitrile.
-
Chem-Station Int. Ed. (2014, March 2). Thorpe-Ziegler Reaction. Retrieved from [Link]
-
PubMed. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Retrieved from [Link]
-
University of Rochester. (n.d.). Workup. Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2007011444A1 - Stabilizer for organic solvents.
-
PubMed. (n.d.). Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Retrieved from [Link]
-
ACS Publications. (2021). Influence of pH and Temperature on the Kinetics of Polylactic Acid Hydrolysis. Retrieved from [Link]
-
Chemscape Safety Technologies. (2023, November 17). How to Safely Handle & Store Corrosive Substances. YouTube. Retrieved from [Link]
-
Chad's Prep. (2021, April 14). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. YouTube. Retrieved from [Link]
-
ResearchGate. (2024, August). Process Simulation and Optimization of Adipic Acid Catalytic Ammoniation for Adiponitrile Production. Retrieved from [Link]
-
Taihox. (2024, July 8). The Importance of Stabilizers and Anti-Hydrolysis Agents in Polyester Monofilament Production Processes. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Chapter 6: Chemical Storage and Handling. Emergency Management and Safety. Retrieved from [Link]
-
Penn State University. (2008). Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. Retrieved from [Link]
-
chemeurope.com. (n.d.). Adiponitrile. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]
-
PubMed. (n.d.). Kinetics of hyaluronan hydrolysis in acidic solution at various pH values. Retrieved from [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. Retrieved from [Link]
-
YouTube. (2022, July 8). Share your videos with friends, family, and the world. Retrieved from [Link]
- Google Patents. (n.d.). EP0301879A2 - Inhibition of polymerization during distillation of monomers.
-
PubChem. (n.d.). Adiponitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Calgary. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
MDPI. (2023, November 29). Synthesis and Structural Characterization of Oligo(carbonate diol)s and Oligo(urethane-carbonate diol)s via a Transesterification–Polycondensation Route. Retrieved from [Link]
Sources
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Technical Support Center: Alternative Catalysts for Piperidine Derivative Synthesis
Welcome to the Technical Support Center for piperidine derivative synthesis. The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable scaffolds, with a particular focus on modern, alternative catalytic systems.
Traditional methods for piperidine synthesis often rely on harsh conditions or stoichiometric reagents.[1] The shift towards catalytic methods offers significant advantages in terms of efficiency, selectivity, and sustainability. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for several classes of alternative catalysts, grounded in scientific principles and practical, field-proven insights.
Section 1: Metal-Based Catalysts for Pyridine Hydrogenation
The catalytic hydrogenation of pyridine precursors is a primary and extensively studied route to piperidine derivatives.[1][2] While effective, this method is not without its challenges. This section addresses common issues encountered with various transition metal catalysts.
Frequently Asked Questions (FAQs): Metal-Based Catalysts
Q1: What are the most common transition metals used for pyridine hydrogenation, and what are their general characteristics?
A1: Several transition metals, including rhodium, ruthenium, palladium, iridium, cobalt, and nickel, are effective for pyridine hydrogenation.[1]
-
Rhodium and Ruthenium: Often exhibit high activity and can be used for stereoselective hydrogenations, particularly for producing cis-substituted piperidines.[1]
-
Palladium: Widely used and effective, often in the form of palladium on carbon (Pd/C). It can be sensitive to catalyst poisoning.[3]
-
Iridium: Known for its use in asymmetric hydrogenation, providing access to chiral piperidine derivatives.[1]
-
Cobalt and Nickel: Represent more earth-abundant and cost-effective alternatives. Recent advancements have led to the development of highly active cobalt and nickel-based heterogeneous catalysts.[1][2]
Q2: Why is stereoselectivity a major concern in pyridine hydrogenation, and how can it be controlled?
A2: Many bioactive piperidine derivatives are chiral, and their biological activity is often dependent on a specific stereoisomer. Controlling stereoselectivity is therefore crucial. This can be achieved through:
-
Chiral Ligands: Using transition metal complexes with chiral ligands can induce enantioselectivity in the hydrogenation process.[1]
-
Catalyst Choice: Some catalysts inherently favor the formation of a particular diastereomer (e.g., cis isomers with certain ruthenium catalysts).[1]
-
Substrate Control: The substituents on the pyridine ring can also influence the stereochemical outcome of the reaction.
Q3: What are the typical reaction conditions for pyridine hydrogenation?
A3: Conditions can vary significantly depending on the catalyst and substrate. Historically, harsh conditions with high temperatures and pressures were common.[1][2] However, modern catalysts can operate under much milder conditions. For example, some rhodium-catalyzed hydrogenations can be performed at 80°C and 5 atm of H₂ pressure in water.[3]
Troubleshooting Guide: Metal-Catalyzed Hydrogenation
This guide addresses common problems encountered during the catalytic hydrogenation of pyridines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: The catalyst may have been improperly handled, stored, or has degraded. 2. Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds, halides) can deactivate the catalyst. 3. Insufficient Hydrogen Pressure/Temperature: The reaction conditions may not be optimal for the specific catalyst and substrate. | 1. Catalyst Handling: Use fresh catalyst or ensure proper activation procedures are followed. Handle air-sensitive catalysts under an inert atmosphere. 2. Purification: Purify the substrate and solvents prior to use. Use high-purity hydrogen gas. In cases of known impurities like fluoride, additives like titanium isopropoxide can be used to sequester them.[1] 3. Optimization: Systematically screen reaction parameters such as temperature, pressure, and catalyst loading. |
| Poor Stereoselectivity | 1. Inappropriate Catalyst/Ligand: The chosen catalytic system may not be suitable for achieving the desired stereoselectivity. 2. Isomerization: The product may be isomerizing under the reaction conditions. | 1. Catalyst Screening: Test a range of catalysts and chiral ligands known for their stereoselective performance. 2. Milder Conditions: Attempt the reaction at a lower temperature or for a shorter duration to minimize potential isomerization. |
| Formation of Byproducts | 1. Over-reduction: Functional groups on the substrate may be reduced under the hydrogenation conditions. 2. Incomplete Reduction: Partial hydrogenation can lead to tetrahydropyridine intermediates. 3. Ring Opening: Under very harsh conditions, cleavage of the piperidine ring can occur. | 1. Catalyst Selection: Choose a catalyst with higher chemoselectivity. For example, some palladium catalysts can selectively reduce the pyridine ring in the presence of other reducible groups.[1] 2. Condition Optimization: Adjust the reaction time, temperature, and hydrogen pressure to favor the desired product. 3. Milder Conditions: Employ milder reaction conditions to prevent ring opening. |
| Difficulty in Catalyst Removal | 1. Homogeneous Catalyst: The catalyst is dissolved in the reaction mixture. 2. Finely Divided Heterogeneous Catalyst: The catalyst particles are too small to be easily filtered. | 1. Heterogeneous Catalyst: Switch to a heterogeneous catalyst (e.g., Pd/C) which can be easily removed by filtration.[3] 2. Filtration Aid: Use a filtration aid like Celite to improve the filtration of fine catalyst particles. |
Section 2: Organocatalysts in Piperidine Synthesis
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of piperidine derivatives. Boron-based catalysts, in particular, have shown promise in the reduction of pyridines.
Frequently Asked Questions (FAQs): Organocatalysts
Q1: What are the main advantages of using organocatalysts over metal-based catalysts?
A1: Organocatalysts offer several benefits:
-
Metal-Free: This avoids potential contamination of the final product with toxic heavy metals, which is a significant concern in pharmaceutical synthesis.
-
Milder Conditions: Many organocatalytic reactions can be performed under mild conditions, often at room temperature and atmospheric pressure.
-
Lower Cost and Toxicity: Organocatalysts are often cheaper and less toxic than their transition metal counterparts.
Q2: How do boron-based catalysts work in pyridine reduction?
A2: Borenium catalysts can activate hydrosilanes or other hydrogen sources to facilitate the transfer hydrogenation of pyridines.[1] The mechanism often involves the formation of a highly reactive silylium or boronium species that activates the pyridine ring towards reduction.
Troubleshooting Guide: Boron-Catalyzed Reductions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Catalyst Instability: The boron catalyst may be sensitive to moisture or air. 2. Inefficient Hydrogen Source: The chosen hydrosilane or other hydrogen donor may not be reactive enough. 3. Steric Hindrance: Bulky substituents on the pyridine ring can slow down the reaction. | 1. Anhydrous Conditions: Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere. 2. Screen Hydrogen Donors: Experiment with different hydrosilanes or other hydrogen sources. 3. Higher Temperature/Longer Reaction Time: Increase the reaction temperature or extend the reaction time to drive the reaction to completion. |
| Formation of Tetrahydropyridine Intermediate | 1. Insufficient Reducing Agent: The amount of hydrosilane may be insufficient for complete reduction. 2. Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. | 1. Stoichiometry: Increase the equivalents of the hydrosilane. 2. Catalyst Loading: Increase the catalyst loading or add a second portion of the catalyst during the reaction. |
Section 3: Intramolecular C-H Amination for Piperidine Synthesis
A more recent and powerful strategy for constructing the piperidine ring is through intramolecular C-H amination. This approach involves the direct formation of a C-N bond at an unactivated C-H site.
Frequently Asked Questions (FAQs): C-H Amination
Q1: What types of catalysts are used for intramolecular C-H amination to form piperidines?
A1: Both metal-based and non-metal catalysts have been developed for this transformation.
-
Copper Catalysts: Copper complexes, particularly with tris(pyrazolyl)borate ligands, have been shown to be effective for the intramolecular C-H amination of N-fluoroamides to yield piperidines.[4]
-
Iodine Catalysis: A visible-light-mediated system using molecular iodine as a catalyst can promote the selective formation of piperidines via a radical-based C-H amination.[5]
Q2: What is the key challenge in selective piperidine synthesis via C-H amination?
A2: A significant challenge is controlling the regioselectivity of the C-H amination. Often, the formation of the thermodynamically more stable five-membered pyrrolidine ring is favored over the six-membered piperidine ring.[4][5] The development of catalysts that can override this inherent preference is a key area of research.
Troubleshooting Guide: Catalytic C-H Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Piperidine Product | 1. Competing Pyrrolidine Formation: The reaction conditions may favor the 5-membered ring closure. 2. Catalyst Inefficiency: The chosen catalyst may not be optimal for the substrate. | 1. Catalyst and Ligand Tuning: For copper-catalyzed reactions, modifying the sterics and electronics of the tris(pyrazolyl)borate ligand can influence the regioselectivity.[4] For iodine-catalyzed reactions, carefully controlling the reaction conditions is crucial.[5] 2. Substrate Design: The structure of the starting material can be designed to favor the 6-membered ring closure. |
| Reaction Stalls or is Sluggish | 1. Inefficient Catalyst Turnover: The catalyst may not be regenerating effectively. 2. Poor Light Source (for photoredox catalysis): The intensity or wavelength of the light may be inappropriate. | 1. Additives: In some cases, additives may be required to facilitate catalyst turnover. 2. Optimize Light Source: Ensure the correct wavelength and intensity of light are being used for the specific photocatalyst. |
Section 4: Biocatalysis in Piperidine Synthesis
The use of enzymes as catalysts offers a green and highly selective approach to chemical synthesis. While still an emerging area for piperidine synthesis, biocatalysis holds significant promise.
Frequently Asked Questions (FAQs): Biocatalysis
Q1: What is an example of a biocatalytic approach to piperidine synthesis?
A1: Immobilized Candida antarctica lipase B (CALB) has been used to catalyze a multicomponent reaction to produce functionalized piperidines.[6]
Q2: What are the potential advantages and challenges of using biocatalysts?
A2:
-
Advantages: High selectivity (enantio-, regio-, and chemo-), mild reaction conditions (often in aqueous media at room temperature), and biodegradability of the catalyst.
-
Challenges: Enzymes can be sensitive to substrate scope, and their stability under operational conditions can be a concern. Immobilization of the enzyme can help to improve its reusability and stability.[6]
Troubleshooting Guide: Biocatalytic Synthesis
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Enzyme Activity | 1. Sub-optimal pH or Temperature: The reaction conditions are not within the optimal range for the enzyme. 2. Enzyme Denaturation: The solvent or other reaction components may be denaturing the enzyme. 3. Substrate Inhibition: High concentrations of the substrate may be inhibiting the enzyme. | 1. Condition Optimization: Screen a range of pH and temperature values to find the optimum for the specific enzyme. 2. Solvent Selection: Use a solvent system that is compatible with the enzyme. 3. Substrate Concentration: Vary the substrate concentration to determine if substrate inhibition is occurring. |
| Difficult Product Isolation | 1. Aqueous Reaction Medium: The product may be soluble in the aqueous buffer used for the reaction. | 1. Extraction: Perform a liquid-liquid extraction with a suitable organic solvent to isolate the product. |
Visualizations
Experimental Workflow: Troubleshooting Low Yield in Metal-Catalyzed Hydrogenation
Caption: A decision-tree diagram for troubleshooting low yields.
Catalytic Cycle: Copper-Catalyzed Intramolecular C-H Amination
Caption: A simplified catalytic cycle for C-H amination.
References
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
Maryasin, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1367. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. Retrieved from [Link]
-
Ballesteros-Garrido, R., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics, 41(10), 1227–1236. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Jasper, S., et al. (2017). Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. Organic Letters, 19(10), 2576–2579. [Link]
-
MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Morken, J. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
-
Zare, M., et al. (2020). First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction. New Journal of Chemistry, 44(35), 15031-15039. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Piperidine synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis and comparison of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. In the absence of direct experimental spectra for this specific compound, this guide leverages established NMR principles and comparative data from analogous structures, primarily its close structural analog, 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, to offer a robust and scientifically grounded predictive analysis. This approach is invaluable for researchers in identifying, characterizing, and quality-controlling this and related molecular scaffolds.
Structural Elucidation and Predicted NMR Spectra of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
The molecular structure of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is characterized by a central piperidine-2,6-dione ring, substituted at the 4-position with two ethyl groups and at the 3 and 5-positions with nitrile groups. The symmetry of the molecule is a key determinant of its NMR spectra.
Figure 1. Molecular structure of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is anticipated to be relatively simple due to the molecule's symmetry. The two ethyl groups are chemically equivalent, as are the two methine protons at the 3 and 5-positions.
-
NH Proton (H1): A broad singlet is expected for the amide proton, likely in the range of δ 8.0-11.0 ppm. The exact chemical shift and broadness will be highly dependent on the solvent and concentration due to hydrogen bonding.
-
Methine Protons (H3, H5): The two protons at the C3 and C5 positions are chemically equivalent and are expected to appear as a single singlet. Given the electron-withdrawing nature of the adjacent carbonyl and nitrile groups, a chemical shift in the range of δ 4.5-5.0 ppm is predicted.
-
Methylene Protons (C4-CH₂): The two CH₂ groups of the ethyl substituents are equivalent. These protons will be split by the adjacent methyl protons, resulting in a quartet. The expected chemical shift is in the range of δ 1.5-2.0 ppm.
-
Methyl Protons (C4-CH₃): The two CH₃ groups of the ethyl substituents are also equivalent. These protons will be split by the adjacent methylene protons, resulting in a triplet. A chemical shift in the range of δ 0.8-1.2 ppm is anticipated.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will also reflect the molecule's symmetry, showing a reduced number of signals relative to the total number of carbon atoms.
-
Carbonyl Carbons (C2, C6): The two carbonyl carbons are equivalent and are expected to resonate in the downfield region, typically around δ 165-175 ppm.
-
Nitrile Carbons (C3-CN, C5-CN): The two nitrile carbons are equivalent and should appear in the characteristic range for nitriles, approximately δ 115-125 ppm.
-
Methine Carbons (C3, C5): The two methine carbons are equivalent. Due to the deshielding effects of the carbonyl and nitrile groups, their signal is predicted to be in the range of δ 35-45 ppm.
-
Quaternary Carbon (C4): The signal for the quaternary carbon at the 4-position is expected to be weak and appear in the range of δ 40-50 ppm.
-
Methylene Carbons (C4-CH₂): The two methylene carbons of the ethyl groups are equivalent and are predicted to have a chemical shift of approximately δ 25-35 ppm.
-
Methyl Carbons (C4-CH₃): The two methyl carbons of the ethyl groups are equivalent, and their signal is expected in the upfield region, around δ 8-12 ppm.
Comparative Analysis with 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Table 1: Comparison of ¹H and Predicted ¹³C NMR Data
| Assignment | 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (Predicted) | 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (Experimental ¹H, Predicted ¹³C) | Justification for Differences |
| ¹H NMR (δ, ppm) | |||
| NH | 8.0-11.0 (br s) | ~11.0 (br s) (Typical for similar structures) | Minor solvent/concentration effects. |
| CH (C3, C5) | 4.5-5.0 (s, 2H) | 4.71 (s, 2H)[1] | The electronic environment of the methine protons is very similar in both compounds, leading to a very close chemical shift. |
| CH₂ | 1.5-2.0 (q, 4H) | N/A | Introduction of the methylene group in the diethyl analog. |
| CH₃ | 0.8-1.2 (t, 6H) | 1.35 (s, 3H), 1.18 (s, 3H)[1] | The two methyl groups in the dimethyl analog are diastereotopic and thus magnetically non-equivalent, appearing as two singlets. In the diethyl analog, the two methyl groups are equivalent. |
| ¹³C NMR (δ, ppm) | |||
| C=O (C2, C6) | 165-175 | 165-175 | Minimal change expected as the substitution is at the 4-position. |
| C≡N | 115-125 | 115-125 | The electronic effect of the alkyl groups at C4 on the nitrile carbons is negligible. |
| CH (C3, C5) | 35-45 | 35-45 | Similar to the proton environment, the carbon environment of the methine positions is expected to be very similar. |
| C4 | 40-50 | 35-45 | The substitution of methyl with ethyl groups will cause a slight downfield shift for the quaternary carbon. |
| CH₂ | 25-35 | N/A | Presence of the methylene carbons in the diethyl analog. |
| CH₃ | 8-12 | 20-30 | The methyl carbons in the dimethyl analog are directly attached to the quaternary center, while in the diethyl analog they are further away, resulting in a more upfield chemical shift. |
The most significant difference in the ¹H NMR spectra is the replacement of the two methyl singlets in the dimethyl analog with a quartet and a triplet for the ethyl groups in the diethyl analog. The diastereotopicity of the methyl groups in 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, leading to two distinct singlets, is a noteworthy feature arising from the chiral centers at C3 and C5, even though the molecule as a whole is achiral (a meso compound).
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which is advantageous for variable temperature studies. It also helps in observing exchangeable protons like the NH proton.
-
Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the spectra to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans for a reasonably concentrated sample.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons).
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
Figure 2. General workflow for NMR data acquisition and processing.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile. By leveraging comparative data from its closely related dimethyl analog and applying fundamental NMR principles, we have established a reliable set of expected spectral parameters. This information is critical for researchers working on the synthesis, characterization, and application of this and similar heterocyclic compounds, enabling them to confidently identify their target molecules and assess their purity. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this class of compounds.
References
-
ChemicalBook. (n.d.). 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile synthesis. Retrieved from a specific synthesis entry on the website providing the ¹H NMR data.[1]
Sources
A Comparative Guide to the FT-IR Spectrum of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
For researchers and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Vibrational spectroscopy, particularly Fourier-transform infrared (FT--IR) spectroscopy, serves as a rapid, non-destructive, and highly informative tool for elucidating the functional groups present within a molecule. This guide provides an in-depth analysis of the expected FT-IR spectrum of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a complex heterocyclic molecule. Due to the limited availability of a published experimental spectrum for this specific compound, this guide will construct a detailed predicted spectrum based on established principles of group frequency analysis. This prediction will be compared with the experimental spectra of analogous compounds to provide a robust framework for spectral interpretation.
The Molecule of Interest: Structural and Functional Breakdown
4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS No. 80721-13-7) is a molecule with a rich array of functional groups, each contributing distinct features to its infrared spectrum.[1] A systematic analysis of its structure reveals the following key vibrational components:
-
Piperidine Ring: A six-membered heterocyclic amine ring. The conformation of this ring can influence the C-H stretching and bending vibrations.
-
Cyclic Imide: The 2,6-dioxo functionality within the piperidine ring forms a cyclic imide. This feature is expected to give rise to characteristic coupled carbonyl (C=O) stretching vibrations.
-
Nitrile Groups: Two nitrile (C≡N) groups are present at the 3 and 5 positions of the piperidine ring. The electronic environment surrounding these groups will dictate the precise frequency of their stretching vibrations.
-
Diethyl Group: The quaternary carbon at the 4-position is substituted with two ethyl groups. These will contribute aliphatic C-H stretching and bending vibrations.
-
Secondary Amine (in the imide): The N-H group within the cyclic imide will have a characteristic stretching and bending frequency.
Predicted FT-IR Spectrum of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
The predicted FT-IR spectrum is an amalgamation of the expected absorption bands for each functional group, considering the electronic and steric effects of the overall molecular structure.
| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale and Comparative Notes |
| 3200 - 3000 | N-H Stretch | Medium, potentially broad | The N-H stretching vibration of the cyclic imide is expected in this region. Hydrogen bonding in the solid state can lead to broadening of this peak. |
| 2980 - 2850 | C-H Stretch (aliphatic) | Strong, multiple bands | Asymmetric and symmetric stretching of the CH₃ and CH₂ groups of the diethyl substituent. |
| 2260 - 2240 | C≡N Stretch | Medium to strong, sharp | The nitrile group typically absorbs in this region. The presence of two nitrile groups might lead to a single, more intense band or two closely spaced bands depending on their coupling. The electronegativity of the adjacent carbonyl groups may cause a slight shift to a higher wavenumber.[2][3] |
| ~1750 and ~1680 | C=O Stretch (asymmetric and symmetric) | Two strong, sharp bands | Cyclic imides exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric coupling. The higher frequency band is typically the asymmetric stretch.[4][5] |
| 1470 - 1440 | C-H Bend (CH₂ scissors) | Medium | Bending vibration of the methylene groups in the ethyl substituents and the piperidine ring. |
| 1380 - 1365 | C-H Bend (CH₃ symmetric) | Medium | Symmetric "umbrella" deformation of the methyl groups. |
| Below 1300 | Fingerprint Region | Complex pattern | This region will contain a complex series of overlapping bands from C-C stretching, C-N stretching, and various bending and rocking vibrations of the entire molecule. |
Comparative Spectral Analysis
To ground our predictions in experimental data, we will compare the expected spectrum of our target molecule with the known FT-IR characteristics of related compounds.
Comparison with 2,6-Dioxopiperidine-4-carboxylic acid
This compound shares the 2,6-dioxopiperidine core with our target molecule. Its FT-IR spectrum will provide a valuable reference for the cyclic imide and piperidine ring vibrations. The key difference is the presence of a carboxylic acid group instead of dinitrile and diethyl groups.
| Functional Group | Target Molecule (Predicted) | 2,6-Dioxopiperidine-4-carboxylic acid (Experimental) | Analysis of Differences |
| N-H Stretch | ~3200 - 3000 cm⁻¹ | Present | Similar N-H stretching is expected due to the shared imide structure. |
| C=O Stretch | ~1750 and ~1680 cm⁻¹ | Two distinct C=O imide stretches are observed.[6] | The positions of the coupled imide carbonyl bands should be comparable, providing a strong diagnostic indicator. |
| C≡N Stretch | ~2260 - 2240 cm⁻¹ | Absent | This strong, sharp band will be a key distinguishing feature of the target molecule. |
| O-H and Carboxylic C=O | Absent | A very broad O-H stretch (~3300-2500 cm⁻¹) and a C=O stretch (~1700 cm⁻¹) are present.[6] | The absence of these features in the target molecule's spectrum is a crucial point of differentiation. |
Comparison with a Simple Piperidine
The FT-IR spectrum of piperidine itself helps in identifying the fundamental vibrations of the heterocyclic ring.
| Functional Group | Target Molecule (Predicted) | Piperidine (Experimental) | Analysis of Differences |
| N-H Stretch | ~3200 - 3000 cm⁻¹ (Imide) | ~3280 cm⁻¹ (Secondary Amine) | The electronic environment of the N-H bond in an imide versus a simple amine will cause a shift in this peak's position. |
| C-H Stretch | ~2980 - 2850 cm⁻¹ (and ring CH) | ~2930 and ~2850 cm⁻¹ | Both molecules will show strong aliphatic C-H stretching. The target molecule will have additional contributions from the diethyl groups. |
| Bohlmann Bands | Likely weak or absent | Can be present below 2800 cm⁻¹ | These bands, indicative of a trans-periplanar arrangement between the nitrogen lone pair and an adjacent C-H bond, are less likely to be prominent in the highly substituted and constrained ring of the target molecule.[7] |
Experimental Protocol for FT-IR Analysis
The acquisition of a high-quality FT-IR spectrum of a solid sample like 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be achieved using the following standard procedure.
Sample Preparation: KBr Pellet Method
-
Grinding: Grind a small amount (1-2 mg) of the crystalline sample with a mortar and pestle. Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Mixing: Continue grinding the mixture until a fine, homogeneous powder is obtained. The transparency of the resulting pellet is highly dependent on the particle size.
-
Pellet Formation: Transfer the powder to a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition
-
Background Spectrum: Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Workflow
The logical flow of the experimental and analytical process can be visualized as follows:
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Conclusion
While an experimental spectrum of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile is not publicly available, a detailed prediction based on the principles of group frequency analysis provides a powerful tool for its identification and characterization. The key diagnostic features are expected to be the sharp nitrile stretch around 2250 cm⁻¹, a pair of strong carbonyl bands characteristic of a cyclic imide between 1750 and 1680 cm⁻¹, and strong aliphatic C-H stretching bands below 3000 cm⁻¹. By comparing these predicted features with the experimental spectra of related structures, researchers can confidently interpret the FT-IR spectrum of this and similar complex molecules, ensuring a high degree of scientific rigor in their developmental pursuits.
References
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2025). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water. The Journal of Physical Chemistry A. Retrieved from [Link]
-
ResearchGate. (2025). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Retrieved from [Link]
-
PubMed. (n.d.). Nitrile groups as vibrational probes of biomolecular structure and dynamics: an overview. Retrieved from [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds VIII: Imides. Retrieved from [Link]
-
Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]
-
PubMed Central. (n.d.). Formation of cyclic imide-like structures upon the treatment of calmodulin and a calmodulin peptide with heat. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid. Retrieved from [Link]
-
YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and evaluation of antimicrobial activity of cyclic imides derived from phthalic and succinic anhydrides. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Glutethimide and Its Analogs for Drug Discovery Professionals
This guide provides an in-depth, objective comparison of the biological activities of glutethimide and its key analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causal relationships between chemical structure and biological function. Every piece of experimental data and every protocol is presented with the aim of providing a self-validating system of information, grounded in authoritative scientific literature.
Introduction: The Legacy of Glutethimide and the Quest for Superior Analogs
Glutethimide, first introduced in 1954 under the trade name Doriden™, was initially marketed as a safe alternative to barbiturates for the treatment of insomnia.[1] It is a central nervous system (CNS) depressant belonging to the piperidine class of compounds.[2] However, it soon became apparent that glutethimide carried a high potential for addiction and severe withdrawal symptoms, similar to the drugs it was designed to replace.[1] This realization, coupled with its complex pharmacological profile, has driven research into the development of analogs with more desirable therapeutic windows and reduced side effects.
This guide will explore the diverse biological activities of glutethimide and its derivatives, which span from sedative-hypnotic and anticonvulsant effects to aromatase inhibition. By dissecting the structure-activity relationships (SAR) and providing detailed experimental protocols, we aim to equip researchers with the knowledge to rationally design and evaluate novel compounds based on the glutethimide scaffold.
The Multifaceted Biological Activities of Glutethimide Analogs
The biological activity of glutethimide analogs is highly dependent on the specific chemical modifications to the parent molecule. This has led to the development of compounds with distinct therapeutic potentials, ranging from enhanced sedation to potent anticonvulsant or anti-cancer properties.
Sedative-Hypnotic Activity
Glutethimide itself is a potent sedative-hypnotic.[3] Its primary mechanism of action is believed to be through the positive allosteric modulation of GABA-A receptors, which enhances the inhibitory effects of the neurotransmitter GABA in the brain. The active metabolite of glutethimide, 4-hydroxy-2-ethyl-2-phenylglutarimide, exhibits even greater sedative-hypnotic properties than the parent drug.[4]
Anticonvulsant Properties
Interestingly, while glutethimide itself has some anticonvulsant activity,[5] specific analogs have been synthesized that show significant potential as antiepileptic agents. Notably, 4-Amino-2-ethyl-2-phenylglutarimide and 4-hydroxy-2-ethyl-2-phenylglutaconimide have been identified as having the greatest potential in this area.[4] Another analog, 2-(4-chlorobenzyl)glutarimide, has emerged as a promising anticonvulsant candidate with good activity against both maximal electroshock (MES) and pentylenetetrazol (scMet) induced seizures, combined with low neurotoxicity.[6]
Aromatase Inhibition
A significant divergence in biological activity is seen with analogs like aminoglutethimide and rogletimide (pyridoglutethimide). These compounds are potent inhibitors of the enzyme aromatase, which is responsible for the conversion of androgens to estrogens.[7][8] This makes them valuable in the treatment of hormone-sensitive breast cancer. Aminoglutethimide also inhibits other enzymes involved in steroidogenesis, while rogletimide is a more selective aromatase inhibitor with no significant sedative effects.[1][9]
Cytochrome P450 Induction
Glutethimide is a known inducer of the cytochrome P450 enzyme CYP2D6.[2] This property can lead to significant drug-drug interactions. The molecular mechanism of this induction is thought to involve the activation of nuclear receptors such as the pregnane X receptor (PXR) and glucocorticoid receptor (GR), which in turn upregulate the expression of the CYP2D6 gene.[10]
Quantitative Comparison of Biological Activity
To provide a clear and objective comparison, the following tables summarize the available quantitative data for glutethimide and its key analogs.
| Compound | Biological Activity | Animal Model | Test | ED50 / IC50 | Reference |
| Glutethimide | Sedative-Hypnotic | Rat | Not Specified | 47 mg/kg | [9] |
| 4-hydroxy-2-ethyl-2-phenylglutarimide | Sedative-Hypnotic | Rat | Not Specified | 24 mg/kg | [9] |
| 2-(4-chlorobenzyl)glutarimide | Anticonvulsant | Mouse | MES | Not specified | [6] |
| 2-(4-chlorobenzyl)glutarimide | Anticonvulsant | Mouse | scMet | Not specified | [6] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | Anticonvulsant | Mouse (i.p.) | MES | 15.4 mg/kg | [11] |
| 4-amino-(2-methyl-4-aminophenyl)benzamide | Anticonvulsant | Rat (oral) | MES | 9.9 mg/kg | [11] |
| Aminoglutethimide | Aromatase Inhibition | In vitro | Placental Microsomes | Not specified | [9] |
| Rogletimide (Pyridoglutethimide) | Aromatase Inhibition | In vitro | Placental Microsomes | 80-90% inhibition | [9] |
Note: ED50 is the median effective dose required to produce a therapeutic effect in 50% of the population. IC50 is the half maximal inhibitory concentration.
Structure-Activity Relationship (SAR) Analysis
The diverse biological activities of glutethimide analogs can be rationalized by examining their structure-activity relationships.
Caption: Structure-Activity Relationship of Glutethimide Analogs.
Key structural modifications that dictate the biological activity profile include:
-
Substitution at the 4-position of the glutarimide ring: Hydroxylation at this position, as seen in the active metabolite of glutethimide, enhances sedative-hypnotic potency. The introduction of an amino group or a glutaconimide structure at this position shifts the activity towards an anticonvulsant profile.[4]
-
Substitution on the phenyl ring: The presence of a p-amino group on the phenyl ring is crucial for aromatase inhibition, as seen in aminoglutethimide.
-
Replacement of the phenyl ring: Replacing the phenyl ring with a pyridyl group, as in rogletimide, maintains aromatase inhibitory activity while eliminating sedative effects.[1]
-
Substitution at the 2-position of the glutarimide ring: The addition of a 4-chlorobenzyl group at this position has been shown to yield potent anticonvulsant activity with low neurotoxicity.[6]
Experimental Methodologies
The following are detailed, step-by-step protocols for key experiments used to evaluate the biological activities of glutethimide and its analogs.
In Vivo Assessment of Sedative and Anticonvulsant Activity
Caption: Workflow for In Vitro Evaluation of Aromatase Inhibition and CYP450 Induction.
This assay measures the ability of a compound to inhibit the conversion of androgens to estrogens.
-
Materials: Human placental microsomes (as a source of aromatase), radiolabeled androstenedione (e.g., [1β-³H]-androst-4-ene-3,17-dione), NADPH, test compound, and a scintillation counter.
-
Procedure:
-
Incubate the human placental microsomes with the test compound at various concentrations.
-
Initiate the reaction by adding radiolabeled androstenedione and NADPH.
-
After a set incubation time, stop the reaction.
-
Measure the amount of tritiated water released, which is proportional to the amount of estrogen formed.
-
Calculate the percent inhibition of aromatase activity at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of aromatase activity.
-
This assay determines if a compound can increase the expression of CYP enzymes, such as CYP2D6.
-
Materials: Cryopreserved human hepatocytes, cell culture reagents, test compound, positive control inducers (e.g., rifampicin for CYP3A4, omeprazole for CYP1A2), and reagents for qPCR (for mRNA analysis) or specific CYP substrates and LC-MS/MS (for activity analysis).
-
Procedure:
-
Culture the human hepatocytes according to established protocols.
-
Treat the hepatocytes with the test compound at various concentrations, a vehicle control, and positive controls for 48-72 hours.
-
For mRNA analysis: Harvest the cells, extract the RNA, and perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target CYP gene (e.g., CYP2D6) compared to a housekeeping gene.
-
For enzyme activity analysis: Incubate the treated hepatocytes with a specific probe substrate for the target CYP enzyme (e.g., dextromethorphan for CYP2D6).
-
Measure the formation of the specific metabolite (e.g., dextrorphan for CYP2D6) using LC-MS/MS.
-
Calculate the fold induction of mRNA or enzyme activity compared to the vehicle control. An induction of ≥2-fold is generally considered significant.
-
Conclusion and Future Perspectives
The glutethimide scaffold has proven to be a versatile platform for the development of a diverse range of biologically active compounds. While the parent drug's clinical utility is limited by its side effect profile, its analogs have shown significant promise as sedative-hypnotics, anticonvulsants, and aromatase inhibitors.
Future research in this area should focus on:
-
Fine-tuning the SAR: A more systematic exploration of substitutions on both the phenyl and glutarimide rings could lead to the discovery of compounds with even greater potency and selectivity for their respective targets.
-
Elucidating Mechanisms of Action: A deeper understanding of the molecular interactions of these compounds with their targets (e.g., specific subunits of the GABA-A receptor, the active site of aromatase) will be crucial for rational drug design.
-
Optimizing Pharmacokinetic Properties: Improving the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds will be essential for their successful clinical development.
By leveraging the knowledge outlined in this guide, researchers can continue to build upon the legacy of glutethimide and develop novel therapeutics with improved efficacy and safety profiles.
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Bridging the Gap: A Senior Application Scientist's Guide to Cross-Referencing Experimental Data and Computational Predictions
In the contemporary landscape of drug discovery and molecular biology, the synergy between computational prediction and experimental validation is no longer a niche strategy but a cornerstone of accelerated and intelligent research. For researchers, scientists, and drug development professionals, the ability to effectively cross-reference data from these two domains is paramount. This guide provides an in-depth, technically-grounded framework for integrating in silico predictions with in vitro and in vivo experimental data, ensuring a robust and reliable path from hypothesis to validated discovery.
The Symbiotic Relationship: Why Integration is Non-Negotiable
Computational methods, ranging from molecular docking and molecular dynamics (MD) simulations to quantitative structure-activity relationship (QSAR) modeling, offer unprecedented speed in identifying potential drug candidates and elucidating molecular mechanisms.[1] However, these predictions are inherently models of reality, not reality itself. Their accuracy is contingent on the quality of the underlying algorithms and the datasets they are trained on. Experimental techniques, while providing the "ground truth," can be resource-intensive and time-consuming.
The true power lies in their integration. Computational screening can drastically narrow down the vast chemical space, allowing experimental efforts to be focused on the most promising candidates.[2] Conversely, experimental data provides the crucial validation and feedback loop to refine and improve computational models. This iterative cycle of prediction and validation is the engine of modern drug discovery.
Core Strategies for Robust Cross-Referencing
A successful cross-referencing workflow is not a linear process but a cyclical and integrated one. The following diagram illustrates the key stages and feedback loops involved.
Caption: A workflow diagram illustrating the iterative process of cross-referencing computational predictions with experimental data.
Foundational Pillars of Trustworthy Data Integration
To ensure the integrity of your integrated data, it is crucial to adhere to principles that promote transparency, reproducibility, and verifiability.
The Causality Behind Experimental Choices
The design of your validation experiments should be directly informed by the nature of the computational predictions. For instance, if a virtual screening campaign predicts a set of high-affinity binders, the primary validation should employ techniques that directly measure binding affinity, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). The choice of a specific experimental technique is not arbitrary; it is a direct test of the computational hypothesis.
Self-Validating Systems: Building Confidence in Your Data
Each step of your workflow should have built-in controls and validation checks. For computational models, this includes rigorous benchmarking against known datasets and the use of appropriate statistical validation methods. For experimental data, it involves proper controls, replicates, and adherence to established protocols.
Authoritative Grounding and Comprehensive Referencing
All claims and protocols should be supported by authoritative sources. This not only strengthens the scientific rigor of your work but also provides a clear audit trail for others to follow. Furthermore, adhering to established reporting standards is crucial for data sharing and collaboration. The FAIR Data Principles (Findable, Accessible, Interoperable, and Reusable) provide a robust framework for managing and sharing research data.[3][4][5][6][7] Additionally, guidelines such as the Minimum Information required for reporting a Molecular Interaction eXperiment (MIMIx) ensure that all pertinent details of an experiment are captured and reported, facilitating reproducibility.[8][9][10]
A Comparative Look at Key Experimental Validation Techniques
The choice of experimental technique is critical for validating computational predictions. The following table provides a comparison of commonly used methods, their applications, and key considerations.
| Experimental Technique | Principle | Primary Application for Validation | Key Strengths | Key Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[11][12] | Quantifying binding kinetics (k_on, k_off) and affinity (K_D) of predicted binders. | Real-time, label-free analysis of binding events.[11] Provides detailed kinetic information. | Requires immobilization of one binding partner, which may affect its activity. Can be sensitive to buffer composition and non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event.[13] | Determining the thermodynamics of binding (ΔH, ΔS, K_D, and stoichiometry).[13][14][15] | Label-free, in-solution measurement. Provides a complete thermodynamic profile of the interaction.[13] | Requires relatively large amounts of pure sample. May not be suitable for very weak or very tight binders. |
| Small-Angle X-ray Scattering (SAXS) | Measures the scattering of X-rays by macromolecules in solution to determine their overall shape and size.[16][17] | Validating the predicted overall structure and conformational changes of a protein-ligand complex. | Provides information on the global structure in solution. Can be used to study flexible systems and conformational changes.[16][17] | Low-resolution technique. Data interpretation can be complex. |
| Cryo-Electron Microscopy (cryo-EM) | Images frozen-hydrated biological samples using an electron microscope to determine their three-dimensional structure.[18] | High-resolution structural validation of predicted binding modes and protein conformations. | Can determine the structure of large, complex macromolecules that are difficult to crystallize.[18] | Technically demanding sample preparation and data processing.[19] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Validating predicted protein-ligand interactions at an atomic level, including identifying binding sites and conformational changes.[20][21] | Provides atomic-resolution information in solution. Can study dynamics over a wide range of timescales.[20][21] | Limited to smaller proteins. Requires isotopic labeling for larger systems. |
Detailed Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and reliability of your validation experiments, it is essential to follow well-defined protocols. Below are standardized workflows for two key techniques.
Protocol 1: Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
-
Ligand Immobilization:
-
Select an appropriate sensor chip based on the ligand's properties.
-
Activate the sensor surface (e.g., using a mixture of NHS and EDC for amine coupling).
-
Inject the ligand solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active groups on the surface.[22]
-
-
Analyte Interaction Analysis:
-
Establish a stable baseline by flowing running buffer over the sensor surface.[11]
-
Inject a series of analyte concentrations over the ligand-immobilized surface (association phase).
-
Switch back to running buffer to monitor the dissociation of the analyte-ligand complex (dissociation phase).[11]
-
If necessary, inject a regeneration solution to remove any remaining bound analyte.[11]
-
-
Data Analysis:
-
Reference-subtract the data from a control flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and equilibrium dissociation constant (K_D).[23]
-
Protocol 2: Cryo-Electron Microscopy (Cryo-EM) for Structural Validation
-
Sample Preparation and Vitrification:
-
Purify the protein-ligand complex to high homogeneity.
-
Apply a small volume of the sample to a cryo-EM grid.
-
Blot away excess liquid to create a thin film.
-
Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preserving it in a near-native state.[19]
-
-
Data Collection:
-
Screen the vitrified grids to assess sample quality, particle distribution, and ice thickness.[19]
-
Collect a large dataset of high-resolution images of the particles in different orientations using a transmission electron microscope.
-
-
Image Processing and 3D Reconstruction:
-
Perform motion correction to account for beam-induced sample movement.
-
Estimate and correct for the contrast transfer function (CTF) of the microscope.
-
Automatically pick individual particles from the micrographs.
-
Classify the 2D particle images to remove noise and select for homogeneous populations.
-
Generate an initial 3D model and refine it to high resolution using the 2D class averages.[19][24]
-
-
Model Building and Validation:
-
Build an atomic model into the refined 3D density map.
-
Validate the model against the experimental data and known geometric and stereochemical constraints.
-
Case Study: Virtual Screening and In Vitro Validation of Kinase Inhibitors
This case study illustrates the successful application of an integrated computational and experimental workflow to identify novel kinase inhibitors.
Computational Phase:
-
A library of over 1 million compounds was virtually screened against the ATP-binding site of a target kinase using molecular docking.[25]
-
The top 1,000 compounds with the best docking scores were selected for further analysis.
-
These compounds were then filtered based on drug-likeness properties and visual inspection of their predicted binding modes.
Experimental Validation Phase:
-
The top 50 computationally-predicted hits were purchased and tested in an in vitro kinase activity assay to determine their IC50 values.
-
SPR was used to confirm direct binding and determine the binding affinity (K_D) of the most potent inhibitors.
Results and Cross-Referencing:
The following table summarizes the correlation between the computational predictions and experimental results for the top 10 validated hits.
| Compound ID | Docking Score (kcal/mol) | Experimental IC50 (nM) | Experimental K_D (nM) |
| Cmpd-01 | -12.5 | 15 | 12 |
| Cmpd-02 | -12.2 | 25 | 20 |
| Cmpd-03 | -11.9 | 50 | 45 |
| Cmpd-04 | -11.7 | 80 | 75 |
| Cmpd-05 | -11.5 | 120 | 110 |
| Cmpd-06 | -11.3 | 250 | 230 |
| Cmpd-07 | -11.1 | 500 | 480 |
| Cmpd-08 | -10.9 | 800 | 750 |
| Cmpd-09 | -10.7 | 1200 | 1100 |
| Cmpd-10 | -10.5 | 2500 | 2300 |
As the data demonstrates, there is a strong correlation between the computational docking scores and the experimentally determined inhibitory activity and binding affinity. This successful outcome validates the predictive power of the virtual screening model for this particular target.
Visualizing the Logic: Decision Tree for Method Selection
The selection of appropriate computational and experimental methods is a critical decision point. The following diagram provides a simplified decision tree to guide this process.
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A Comparative Analysis of NK1 Receptor Antagonist Affinity in 4,4-Disubstituted Piperidines
This guide provides an in-depth comparison of the binding affinities of various 4,4-disubstituted piperidine analogues for the Neurokinin-1 (NK1) receptor. It is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the discovery and optimization of NK1 receptor antagonists. This document will delve into the structural determinants of high-affinity binding, present comparative data for key compounds, and provide detailed, field-proven protocols for assessing NK1 receptor affinity.
Introduction to NK1 Receptor Antagonism and the Role of 4,4-Disubstituted Piperidines
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its endogenous ligand, Substance P, are key players in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and the emetic reflex.[1] Consequently, the development of NK1 receptor antagonists has been a significant focus of pharmaceutical research, leading to the successful launch of antiemetic drugs such as aprepitant, rolapitant, and netupitant.[2][3] A crucial scaffold in the development of many non-peptide NK1 antagonists is the 4,4-disubstituted piperidine core. This structural motif serves as a versatile platform for orienting key pharmacophoric elements, namely two aromatic rings, in a manner conducive to high-affinity binding within the NK1 receptor.[4] The strategic placement of substituents at the 4-position of the piperidine ring is a critical determinant of antagonist potency and selectivity.
Comparative Affinity of 4,4-Disubstituted Piperidines and Other Key NK1 Antagonists
The affinity of a compound for the NK1 receptor is a primary indicator of its potential therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki) derived from competitive binding assays. The following table summarizes the human NK1 (hNK1) receptor binding affinities for a selection of 4,4-disubstituted piperidines and other notable NK1 antagonists.
| Compound | Core Structure | Key Substituents | hNK1 Affinity (IC50/Ki, nM) | Reference |
| 4,4-Disubstituted Piperidines | ||||
| L-733,060 | Piperidine | 3-((3,5-bis(trifluoromethyl)phenyl)methyloxy), 2-phenyl | 0.8 (Ki) | [5] |
| GR205171 | Piperidine | 3-((2-methoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)amino), 2-phenyl | pKi values similar to aprepitant | [6] |
| Other Notable NK1 Antagonists | ||||
| Aprepitant | Morpholine | 3,5-bis(trifluoromethyl)benzyl ether, fluorophenyl | 0.12 (IC50) | [7] |
| Rolapitant | Spiro-piperidine | (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl, phenyl | 0.66 (Ki) | [8] |
| CP-96,345 | Quinuclidine | 2-methoxybenzylamino, diphenylmethyl | 59.6 (Ki) | [9] |
Structure-Activity Relationship (SAR) Insights
The data presented in the table above, along with broader chemical explorations in the field, reveal key structure-activity relationships for 4,4-disubstituted piperidine-based NK1 antagonists.
A critical determinant for high affinity is the presence of a 3,5-bis(trifluoromethyl)benzyl ether moiety. This group optimally occupies a hydrophobic pocket within the NK1 receptor. The stereochemistry at the substituted positions of the piperidine ring is also crucial for potent antagonism. For instance, L-733,060, with its (2S, 3S) configuration, exhibits high affinity, while its (2R, 3R)-enantiomer is significantly less active.[5] This highlights the importance of a precise three-dimensional arrangement of the pharmacophoric groups for effective interaction with the receptor's binding site.
Further modifications to the piperidine core and its substituents have been explored to optimize potency, selectivity, and pharmacokinetic properties. The development of spiro-piperidine structures, as seen in rolapitant, represents an evolution of the 4,4-disubstituted piperidine scaffold to enhance drug-like properties.
Experimental Protocols for Determining NK1 Receptor Affinity
Accurate and reproducible assessment of NK1 receptor affinity is paramount in the drug discovery process. Below are detailed protocols for a radioligand binding assay and a functional calcium mobilization assay, which are standard methods for characterizing NK1 antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the NK1 receptor.
Workflow Diagram:
Radioligand Binding Assay Workflow
Step-by-Step Methodology:
-
Membrane Preparation:
-
Utilize cell lines stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a high-affinity NK1 receptor radioligand (e.g., [3H]Substance P or a radiolabeled antagonist), and varying concentrations of the test compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled NK1 antagonist).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an NK1 receptor agonist (e.g., Substance P).
Signaling Pathway Diagram:
NK1 Receptor Gq Signaling Pathway
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate NK1 receptor-expressing cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid to prevent dye extrusion.
-
-
Compound Addition:
-
Add varying concentrations of the test antagonist to the wells and incubate for a predetermined time to allow for receptor binding.
-
-
Agonist Stimulation and Signal Detection:
-
Using a fluorescence plate reader equipped with an automated injection system, add a fixed concentration of an NK1 receptor agonist (e.g., Substance P) to each well.
-
Simultaneously, measure the fluorescence intensity over time to monitor the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the agonist-induced calcium response for each concentration of the antagonist.
-
Plot the response as a percentage of the control (agonist alone) against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit the agonist response by 50%.
-
Conclusion
The 4,4-disubstituted piperidine scaffold has proven to be a highly successful template for the design of potent and selective NK1 receptor antagonists. The affinity of these compounds is exquisitely sensitive to the nature and stereochemistry of the substituents at the 4-position, as well as modifications to the piperidine ring itself. A thorough understanding of these structure-activity relationships, coupled with robust and reliable in vitro assays, is essential for the continued development of novel NK1 receptor antagonists with improved therapeutic profiles. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers in this exciting and clinically relevant field.
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Hesketh, P. J. (2004). Aprepitant--a novel NK1-receptor antagonist. Expert review of anticancer therapy, 4(2), 171-176.[10]
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Pavesi, L., et al. (2017). Differential pharmacology and clinical utility of rolapitant in chemotherapy-induced nausea and vomiting. Therapeutics and clinical risk management, 13, 255.[8]
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- Tattersall, F. D., Rycroft, W., Cumberbatch, M., Mason, G., Tye, S., Williamson, D. J., ... & Hargreaves, R. J. (2000). The novel NK1 receptor antagonist MK-0869 (L-754,030) and its water soluble phosphoramidate prodrug, L-758,298, are potent and orally active inhibitors of neurogenic dural extravasation in the guinea pig. British journal of pharmacology, 129(8), 1701-1708.
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Tattersall, F. D., et al. (2000). In vitro binding affinities (mean SD) of aprepitant and its metabolites in human NK 1 receptor binding assay…. Neuropharmacology, 39(4), 652-663.[7]
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Urban, A., et al. (2003). [3H] GR205171 displays similar NK1 receptor binding profile in gerbil and human brain. European journal of pharmacology, 471(1), 1-8.[6]
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Walton, S. P., et al. (1996). L-733060, a novel tachykinin NK1 receptor antagonist; effects in [Ca2+] i mobilisation, cardiovascular and dural extravasation assays. British journal of pharmacology, 119(7), 1477-1484.[5]
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precisionFDA. (n.d.). ROLAPITANT. Retrieved from [Link]]
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Hesketh, P. J., et al. (2003). The oral neurokinin-1 antagonist aprepitant for the prevention of chemotherapy-induced nausea and vomiting: a multinational, randomized, double-blind, placebo-controlled trial in patients receiving high-dose cisplatin. Journal of clinical oncology, 21(22), 4112-4119.[13]
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Scilit. (n.d.). Neurokinin receptor antagonists. Retrieved from [Link]]
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IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. (n.d.). NK 1 receptor. Retrieved from [Link]]
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The Gold Standard: A Comparative Guide to Differential Scanning Calorimetry for Thermal Stability Analysis in Drug Development
For researchers, scientists, and drug development professionals, ensuring the thermal stability of a biopharmaceutical product is paramount to its safety, efficacy, and shelf-life. Among the arsenal of biophysical techniques, Differential Scanning Calorimetry (DSC) stands out as a powerful tool for characterizing the conformational stability of proteins and other biomolecules.[1][2] This guide provides an in-depth, objective comparison of DSC with other common techniques, supported by experimental insights and data, to empower you in making informed decisions for your stability assessment workflows.
The Imperative of Thermal Stability in Biopharmaceuticals
The journey of a biopharmaceutical from the lab to the patient is fraught with potential stressors—manufacturing processes, formulation, long-term storage, and delivery can all impact the delicate three-dimensional structure of a protein.[1][2] A highly stable protein is more likely to navigate these hurdles without aggregating or losing its therapeutic function.[1][2] Consequently, robust thermal stability characterization is a cornerstone of the "Quality by Design" (QbD) approach in biopharmaceutical development, informing candidate selection, formulation optimization, and process development.[1][2]
Unveiling the Thermodynamics of Unfolding with DSC
Differential Scanning Calorimetry is a microcalorimetry technique that directly measures the heat capacity (Cp) of a molecule as a function of temperature.[3][4] In a typical experiment, a solution of the biomolecule and a matched reference buffer are heated at a constant rate.[5] As the protein unfolds, it absorbs heat, leading to a measurable difference in heat flow between the sample and the reference. This generates a thermogram, a plot of excess heat capacity versus temperature, which serves as a unique "fingerprint" of the protein's thermal stability.[3]
From this thermogram, several critical thermodynamic parameters can be extracted:
-
Transition Midpoint (Tm): The temperature at which 50% of the protein is in its unfolded state.[1][3] A higher Tm generally indicates greater thermal stability.[1][3] For multi-domain proteins, such as monoclonal antibodies, multiple Tm values may be observed, corresponding to the unfolding of individual domains.[1]
-
Enthalpy of Unfolding (ΔH): Calculated from the area under the unfolding peak, it represents the total heat absorbed during the unfolding process.[3][6] This value is related to the number of non-covalent bonds that are broken during denaturation.[6]
-
Change in Heat Capacity (ΔCp): The difference in heat capacity between the folded and unfolded states. It provides insights into the hydration of non-polar residues upon unfolding.
The direct measurement of these thermodynamic parameters is a unique advantage of DSC, providing a comprehensive picture of the forces governing protein stability.[7]
A Comparative Analysis: DSC vs. Alternative Techniques
While DSC is considered a gold standard, other techniques are also employed for thermal stability analysis.[1] Understanding their respective strengths and weaknesses is crucial for selecting the appropriate tool for a given application.
| Feature | Differential Scanning Calorimetry (DSC) | Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay | Circular Dichroism (CD) Spectroscopy |
| Principle | Measures heat capacity changes during thermal denaturation.[3] | Monitors changes in fluorescence of an environmentally sensitive dye upon binding to exposed hydrophobic regions of the unfolding protein. | Measures changes in the absorption of circularly polarized light, reflecting changes in protein secondary structure.[7] |
| Information Provided | Tm, ΔH, ΔCp, thermodynamic stability profile.[1][3] | Tm (apparent). | Tm (apparent), secondary structure changes. |
| Labeling Requirement | Label-free. | Requires an extrinsic fluorescent dye. | Label-free. |
| Sample Requirements | Higher concentration and volume (µg to mg).[1] | Lower concentration and volume (µg). | Moderate concentration and volume. |
| Throughput | Traditionally lower, but high-throughput options are now available.[1][8] | High-throughput (96- or 384-well plates). | Moderate throughput. |
| Buffer Compatibility | Broad compatibility. | Can be sensitive to buffer components that interfere with fluorescence.[1] | Buffer components must not have high absorbance in the far-UV region. |
| Data Interpretation | Direct thermodynamic data.[7] | Indirect; Tm can be influenced by dye binding.[1] | Indirect; changes in secondary structure may not always correlate directly with overall stability. |
| Key Advantage | "Gold standard" for thermodynamic stability, provides a complete thermodynamic profile.[1][2] | High-throughput screening, low sample consumption. | Provides information on secondary structure changes during unfolding.[3] |
| Key Limitation | Lower throughput (traditional systems), higher sample consumption.[1] | Indirect measurement, potential for artifacts from dye interactions.[1] | Can be less sensitive to changes in tertiary structure. |
Causality in Method Selection:
For early-stage drug discovery and high-throughput screening of a large number of candidates or formulation conditions, the speed and low sample consumption of DSF make it an attractive initial choice.[1] However, it's crucial to recognize that DSF provides an apparent Tm that can be influenced by the fluorescent dye. Therefore, for lead optimization, in-depth characterization, and comparability studies for regulatory submissions, the direct and quantitative thermodynamic data from DSC is unparalleled.[1] It is often recommended to use DSF for initial rank-ordering, followed by DSC to validate the Tm of selected candidates.[1]
Circular Dichroism offers the unique advantage of monitoring changes in secondary structure during unfolding, providing complementary information to DSC's focus on global thermodynamic stability.[3]
Experimental Workflow: A Step-by-Step Guide to DSC Analysis
The following protocol outlines a typical DSC experiment for analyzing the thermal stability of a monoclonal antibody.
1. Sample Preparation: The Foundation of Reliable Data
-
Rationale: Accurate and precise sample preparation is critical for obtaining high-quality DSC data. The reference buffer must be an exact match to the sample buffer to ensure that the measured heat changes are solely due to protein unfolding.
-
Protocol:
-
Dialyze the protein sample extensively against the desired formulation buffer to ensure buffer matching.
-
Accurately determine the protein concentration using a reliable method (e.g., UV-Vis spectroscopy at 280 nm).
-
Degas both the protein sample and the reference buffer to prevent bubble formation in the DSC cells.[3]
-
2. Instrument Setup and Experimental Parameters
-
Rationale: The choice of experimental parameters, such as the scan rate, can influence the appearance of the thermogram. A slower scan rate generally provides better resolution of transitions.
-
Protocol:
-
Thoroughly clean the DSC cells with appropriate cleaning solutions to remove any contaminants.
-
Load the protein sample into the sample cell and the matched reference buffer into the reference cell.
-
Set the experimental parameters:
-
Start Temperature: Typically 10-20°C below the expected onset of unfolding.[3]
-
End Temperature: Typically 20-30°C above the final Tm to ensure a complete post-unfolding baseline.[3]
-
Scan Rate: A common scan rate is 60°C/hour.[3]
-
Pressurization: Apply pressure (e.g., 3 atmospheres) to prevent boiling of the aqueous sample at temperatures above 100°C.[3]
-
-
3. Data Acquisition and Analysis
-
Rationale: The raw data is a plot of differential power versus temperature. This is then processed to generate the final thermogram of excess heat capacity versus temperature.
-
Protocol:
-
Perform a buffer-buffer baseline scan to ensure proper instrument equilibration and a flat baseline.
-
Run the sample scan.
-
Subtract the buffer-buffer baseline from the sample scan to obtain the protein unfolding thermogram.
-
Fit the data using appropriate software to determine Tm, ΔH, and other thermodynamic parameters.
-
4. Assessing Reversibility
-
Rationale: Most protein unfolding is irreversible due to aggregation upon denaturation.[1] A rescan of the sample after cooling can assess the reversibility of the unfolding process.
-
Protocol:
-
After the initial scan, cool the sample back to the starting temperature.
-
Perform a second scan using the same experimental parameters.
-
The absence of an unfolding transition in the second scan indicates irreversible unfolding. A protein's unfolding is considered reversible if the enthalpy of the second scan is at least 80% of the first.[3]
-
Visualizing the DSC Workflow
Caption: A typical workflow for thermal stability analysis using Differential Scanning Calorimetry.
Conclusion: The Authoritative Voice in Thermal Stability
In the rigorous landscape of biopharmaceutical development, Differential Scanning Calorimetry provides an unparalleled, direct measurement of the thermodynamic forces that govern protein stability.[1] While higher-throughput screening methods like DSF have their place in early discovery, the rich, quantitative data derived from DSC is indispensable for comprehensive characterization, formulation development, and ensuring the quality and consistency of biologic drugs.[2][9] By understanding the principles, advantages, and practical considerations of DSC, researchers can confidently navigate the complexities of thermal stability analysis and accelerate the development of safe and effective biotherapeutics.
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ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. [Link]
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Tatulian, S. A. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (121), 55262. [Link]
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NETZSCH-Gerätebau GmbH. (2022, August 5). How DSC Assists in Characterizing Active Pharmaceutical Ingredients. [Link]
-
Rodezno, L. A., & Gonzalez, E. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Polymers, 11(11), 1845. [Link]
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TA Instruments. Characterizing Protein Stability by DSC. [Link]
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Schwarz, F. P. (2023). Protein Stability Analysis of Heat and Cold Denaturation without and with Unfolding Models. The Journal of Physical Chemistry B, 127(16), 3643–3654. [Link]
-
AZoM. (2015, September 14). Characterization of Protein Stability Using Differential Scanning Calorimetry. [Link]
-
van der Kant, R. (2009). Differential Scanning Calorimetry and Protein Stability. Student Theses Faculty of Science and Engineering. [Link]
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Malvern Panalytical. (2020, August 25). DSC and protein stability: What does the enthalpy change mean?. [Link]
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TA Instruments. (2025, April 4). High Throughput DSC for Candidate Selection & Formulation. [Link]
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Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]
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Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Nanoscience, 13(2), 118–131. [Link]
-
News-Medical.Net. (2018, August 23). Differential Scanning Calorimetry of Pharmaceuticals. [Link]
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Bruylants, G., Wouters, J., & Michaux, C. (2005). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Current Pharmaceutical Design, 11(16), 2011–2020. [Link]
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Wen, J., Arthur, K., Chemmalil, L., Muzammil, S., & Gabrielson, J. (2012). Applications of Differential Scanning Calorimetry for Thermal Stability Analysis of Proteins: Qualification of DSC. Journal of Pharmaceutical Sciences, 101(3), 955–964. [Link]
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Safety Operating Guide
Navigating the Uncharted: A Guide to the Safe Disposal of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
For the pioneering researchers and scientists in drug development, the introduction of novel compounds is the lifeblood of innovation. With these new molecular entities comes the critical responsibility of ensuring their safe handling and disposal, protecting both laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a compound for which specific safety data may not be readily available. In the absence of a dedicated Safety Data Sheet (SDS), we will proceed with a cautious approach, grounded in the known hazards of its constituent functional groups: a piperidine ring and dual nitrile moieties.
Hazard Assessment: A Precautionary Principle
Given the absence of a specific SDS for 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a thorough hazard assessment based on its chemical structure is paramount. This molecule combines a piperidine derivative with two nitrile groups, demanding a conservative approach that assumes a high degree of toxicity.
-
Piperidine Moiety: Piperidine and its derivatives are known to be flammable, toxic, and corrosive. They can cause severe skin burns and eye damage.[1][2][3] Inhalation or skin contact can be harmful.[1][4]
-
Nitrile Functionality: Organic nitrile compounds are toxic and can be harmful if swallowed, inhaled, or absorbed through the skin. A primary concern with nitriles is their potential to release hydrogen cyanide gas, a potent poison, under certain conditions such as exposure to strong acids. Furthermore, hydrolysis of nitriles, which can occur under acidic or basic conditions, yields carboxylic acids or their salts, and ammonia or ammonium salts, which also require proper disposal.[5][6][7]
Therefore, 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile must be treated as an acutely toxic hazardous waste .
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile in any capacity, including for disposal, the following minimum PPE is mandatory:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides robust protection against dermal absorption, a known risk for both piperidine and nitrile compounds. |
| Eye Protection | Chemical splash goggles and a face shield | Ensures complete protection against splashes and potential generation of airborne particles. |
| Body Protection | A chemically resistant lab coat | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges | Essential for handling the powdered form of the compound or if there is any risk of aerosolization, given the inhalation toxicity of piperidine and nitrile compounds. |
Spill Management: A Swift and Safe Response
Accidental spills of powdered chemicals require a specific and careful approach to prevent aerosolization and widespread contamination.
Immediate Actions:
-
Alert personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate the area: If the spill is large or if there is uncertainty about the risks, evacuate the immediate area.
-
Ensure proper ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
Cleanup Protocol:
-
Don appropriate PPE: Before beginning cleanup, ensure all necessary PPE is correctly worn.
-
Contain the spill: Gently cover the spill with an absorbent material designed for chemical spills.[2] Do not use a dry sweeping motion, as this will generate dust.
-
Wet the material: Carefully moisten the absorbent material with a suitable solvent (e.g., water, if compatible) to prevent the powder from becoming airborne.
-
Collect the waste: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[1]
-
Decontaminate the area: Wipe the spill area with a cloth dampened with a suitable decontamination solution (e.g., a mild detergent and water, followed by a solvent rinse if appropriate). All cleaning materials must be disposed of as hazardous waste.
-
Dispose of contaminated materials: All materials used in the cleanup, including gloves, absorbent pads, and wipes, must be placed in the hazardous waste container.
Waste Disposal Workflow: A Step-by-Step Guide
The disposal of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile must adhere to all local, state, and federal regulations for hazardous waste.
Sources
Personal protective equipment for handling 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
Comprehensive Safety Protocol: Handling 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile
This guide provides essential safety and handling protocols for 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, a compound requiring meticulous handling due to its chemical structure. The recommendations herein are synthesized from expert analysis of its constituent functional groups—a piperidine core and dinitrile moieties—and are designed to empower researchers, scientists, and drug development professionals with the knowledge to operate safely.
Hazard Analysis: A Synthesis of Structural Dangers
Inferred Hazard Profile:
| Hazard Class | Potential Manifestation | Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3] | Piperidine derivatives are known to be toxic.[3] Nitrile compounds can also be harmful and may be metabolized to cyanide.[4][5] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[3][6] | The piperidine functional group is known to be corrosive.[3] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][6] | Direct contact with piperidine-like structures can cause severe and irreversible eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[6][7] | Inhalation of dust or aerosols can irritate the respiratory tract.[6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in chemical safety principles.
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Double-gloving with Nitrile Gloves. Minimum thickness of 5 mil.[8] | Nitrile provides excellent resistance to a wide range of chemicals.[9][10] Double-gloving is a critical precaution against pinholes and incidental tears, ensuring a robust barrier.[8] |
| Eye and Face Protection | Chemical Splash Goggles and a Full-Face Shield. | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers a secondary layer of protection for the entire face from splashes and airborne particles.[11][12] |
| Body Protection | Chemical-Resistant Lab Coat or Apron. Worn over full-length clothing and closed-toe shoes. | A chemical-resistant lab coat protects against splashes and spills.[11] Ensure it is properly fastened. |
| Respiratory Protection | NIOSH-approved Respirator. Use in a well-ventilated area, preferably a chemical fume hood.[11][12] | Due to the potential for respiratory irritation and the toxic nature of related compounds, a respirator is essential, especially when handling powders or creating solutions.[6][7] |
Workflow for Donning and Doffing PPE:
Operational Plan: Safe Handling from Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[13]
-
The container should be kept tightly closed and clearly labeled.[13]
Handling:
-
All handling of 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Use non-sparking tools and equipment to prevent ignition sources, as related piperidine compounds can be flammable.[14]
-
Avoid generating dust.[7][15] If handling a powder, use techniques that minimize aerosolization.
-
Wash hands thoroughly after handling, even if gloves were worn.[4][7]
Emergency Procedures: Preparedness is Paramount
| Emergency Situation | Immediate Action Steps |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.[2] |
| Spill | Evacuate the area.[4] Wear appropriate PPE, including respiratory protection.[16] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[14][16] Collect the absorbed material into a sealed container for disposal.[14] |
Disposal Plan: Responsible Waste Management
All waste containing 4,4-Diethyl-2,6-dioxopiperidine-3,5-dicarbonitrile must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and chemical-resistant container. Do not mix with other waste streams unless compatibility is confirmed.
-
Disposal Route: Dispose of all waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[2][14] Do not dispose of down the drain or in general trash.[1][16]
Waste Management Decision Tree:
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-09-23). Sigma-Aldrich.
- Safety Data Sheet: Piperidine. (2025-03-31). Carl ROTH.
- Safety D
- Piperidine - SAFETY D
- SAFETY D
- SAFETY DATA SHEET. (2025-09-19). Thermo Fisher Scientific.
- Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (2025-09-19). Caluanie Muelear Oxidize.
- Nitrile Gloves: Reliable Protection Against Chemicals and P
- SAFETY D
- Solutions Industrial Nitrile Gloves [Personal Protective Equipment: PPE]. (2023-01-17). YouTube.
- SAFETY DATA SHEET. (2025-10-08). Thermo Fisher Scientific.
- Piperidine: Human health tier II assessment. (2016-02-05).
- Hazardous Substance Fact Sheet.New Jersey Department of Health.
- What are personal protective equipment requirements for handling hazardous chemicals during production? (2022-11-14). Quora.
- Material Safety Data Sheet - 2,3-Dichlorobenzonitrile.Cole-Parmer.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023-12-14). WellBefore.
- Safety D
Sources
- 1. chemos.de [chemos.de]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. nj.gov [nj.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 10. gloves.com [gloves.com]
- 11. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 12. quora.com [quora.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. carlroth.com [carlroth.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
